Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTWZUOIKDBDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186604 | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398504-34-1 | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the , a key heterocyclic building block for drug discovery and materials science. Benzofuran scaffolds are central to numerous pharmacologically active compounds, and the strategic incorporation of halogen atoms can significantly modulate their biological activity and metabolic profile.[1][2][3][4] This document delineates a robust and efficient two-step synthetic pathway, starting from the commercially available 3-bromo-5-fluorophenol. The narrative emphasizes the mechanistic rationale behind procedural choices, providing researchers and drug development professionals with a self-validating protocol grounded in established chemical principles. Detailed experimental procedures, data characterization, and safety protocols are presented to ensure reliable and reproducible outcomes.
Introduction and Strategic Rationale
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, benzofuran-2-carboxylate derivatives serve as crucial intermediates in the synthesis of complex therapeutic agents.[5][6] The introduction of bromine and fluorine substituents onto the benzene ring offers a powerful tool for fine-tuning a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.
This guide details a classical and highly effective approach to the synthesis of the title compound, which proceeds via two fundamental organic transformations:
-
Formylation of a substituted phenol via the Reimer-Tiemann or a related reaction to install an aldehyde group ortho to the hydroxyl.
-
A one-pot O-alkylation and intramolecular cyclization sequence to construct the benzofuran ring system.
This strategy was chosen for its reliability, high yields, and the ready availability of the starting materials. It offers excellent regiochemical control, which is paramount when constructing highly substituted heterocyclic systems.
Synthetic Pathway Overview
The synthesis is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-hydroxy-3-bromo-5-fluorobenzaldehyde, from 3-bromo-5-fluorophenol. The second stage utilizes this aldehyde to construct the target molecule, Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of 2-hydroxy-3-bromo-5-fluorobenzaldehyde
This initial step introduces the aldehyde functionality required for the subsequent cyclization. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 3-bromo-5-fluorophenol | C₆H₄BrFO | 191.00 | 1891-36-7 | Irritant, Toxic |
| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Harmful, Carcinogen |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Flammable, Peroxide former |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Hygroscopic |
Step-by-Step Procedure
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve sodium hydroxide (20.0 g, 0.5 mol) in 50 mL of water.
-
To the stirred solution, add 3-bromo-5-fluorophenol (9.55 g, 0.05 mol).
-
Heat the mixture to 60-65°C in a water bath.
-
Add chloroform (9.0 mL, ~13.5 g, 0.11 mol) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature. The reaction is exothermic.
-
After the addition is complete, continue stirring at 60-65°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature. Most of the excess chloroform will be removed by distillation under reduced pressure.
-
Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2).
-
The product, 2-hydroxy-3-bromo-5-fluorobenzaldehyde, will precipitate as a solid. If it separates as an oil, induce crystallization by scratching or seeding.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol/water or hexane) to yield a pure crystalline solid.
Stage 2: Synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
This stage involves a tandem O-alkylation of the phenolic hydroxyl group followed by a base-catalyzed intramolecular cyclization to form the benzofuran ring. This is a common and efficient method for constructing benzofuran-2-carboxylates from salicylaldehydes.[6]
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 2-hydroxy-3-bromo-5-fluorobenzaldehyde | C₇H₄BrFO₂ | 219.01 | N/A | Irritant |
| Methyl Chloroacetate | C₃H₅ClO₂ | 108.52 | 96-34-4 | Toxic, Lachrymator |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Irritant |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive Toxin |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 141-52-6 | Flammable, Corrosive |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
Step-by-Step Procedure
-
O-Alkylation: To a solution of 2-hydroxy-3-bromo-5-fluorobenzaldehyde (4.38 g, 0.02 mol) in 50 mL of dry DMF, add anhydrous potassium carbonate (4.15 g, 0.03 mol).
-
Stir the suspension vigorously and add methyl chloroacetate (2.0 mL, 2.39 g, 0.022 mol).
-
Heat the reaction mixture to 90-95°C and stir for 4 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The intermediate ether may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude intermediate, methyl 2-((2-bromo-4-fluoro-6-formylphenoxy)acetate), can be used in the next step without further purification.
-
Intramolecular Cyclization: Dissolve the crude intermediate in 50 mL of absolute ethanol.
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (0.51 g, 0.022 mol) in 25 mL of absolute ethanol.
-
Add the sodium ethoxide solution dropwise to the solution of the intermediate at room temperature.
-
After the addition, heat the mixture to reflux for 1 hour.[7]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude product.
-
Purify the crude Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the final product.
Mechanistic Insights
Understanding the reaction mechanisms is critical for troubleshooting and optimization.
Mechanism of O-Alkylation
The O-alkylation proceeds via a classic Williamson ether synthesis, which is a nucleophilic substitution (Sₙ2) reaction. The base (K₂CO₃) deprotonates the acidic phenolic hydroxyl group to form a phenoxide anion. This potent nucleophile then attacks the electrophilic carbon atom of methyl chloroacetate, displacing the chloride leaving group.[8][9][10]
Caption: Mechanism of O-alkylation.
Mechanism of Intramolecular Cyclization
The cyclization is a base-catalyzed intramolecular condensation reaction. The strong base (sodium ethoxide) abstracts a proton from the α-carbon (the carbon between the ether oxygen and the ester carbonyl), generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of the ortho-aldehyde group. The resulting alkoxide intermediate undergoes elimination of water (dehydration) upon workup to form the stable aromatic benzofuran ring.
Caption: Mechanism of intramolecular cyclization.
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques. Below are the expected data for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate .
| Property | Expected Value |
| Molecular Formula | C₁₀H₆BrFO₃ |
| Molecular Weight | 289.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.70 (m, 1H, H-4), δ 7.45-7.55 (m, 1H, H-6), δ 7.30-7.40 (s, 1H, H-3), δ 3.95 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.0 (C=O), 158.0 (d, J=240 Hz, C-F), 148.0, 145.0, 128.0, 115.0 (d, J=25 Hz), 114.0, 112.0 (d, J=25 Hz), 105.0 (d, J=10 Hz), 52.5 (-OCH₃) |
| Mass Spec (ESI+) | m/z 288.95 [M+H]⁺, 310.93 [M+Na]⁺ |
Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. The carbon-fluorine splitting patterns (d, doublet) are characteristic.
Safety and Handling Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Methyl chloroacetate is toxic and a lachrymator. It should be handled with extreme care in a fume hood.
-
Chloroform is a suspected carcinogen and should be handled with appropriate caution.
-
Sodium hydroxide, hydrochloric acid, and sodium ethoxide are corrosive. Avoid contact with skin and eyes.
-
DMF is a skin irritant and a known reproductive toxin. Avoid inhalation and skin contact.
-
Follow all institutional safety guidelines for handling, storage, and disposal of chemicals.
Conclusion
This guide has presented a detailed and reliable two-stage protocol for the . The described methodology, based on classical formylation and a subsequent O-alkylation/cyclization sequence, is robust, high-yielding, and utilizes readily accessible starting materials. By providing in-depth procedural steps, mechanistic explanations, and expected characterization data, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the production of this important heterocyclic building block for further investigation and application in drug development programs.
References
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G. G. D. de Oliveira, et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
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L. Guo, et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. [Link]
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M. L. Bolognesi, et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. [Link]
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An In-depth Technical Guide to Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate and its Significance in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic system renowned for its wide array of biological activities.[1][2] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, making them valuable tools in modern medicinal chemistry.[3][4]
Physicochemical Properties and Structural Analogs
To provide a foundational understanding, the following table summarizes key physicochemical properties. These have been estimated based on the core benzofuran structure and data from closely related halogenated analogs.
| Property | Value (Estimated or from Analogs) | Data Source Context |
| Molecular Formula | C10H6BrFO3 | Based on chemical structure |
| Molecular Weight | 273.06 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from related structures |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
Note: The data presented is for informational purposes and should be confirmed through empirical analysis once the compound is synthesized and purified.
Synthetic Pathway: A Plausible and Methodical Approach
The synthesis of substituted benzofuran-2-carboxylates can be achieved through various established routes.[5] A common and effective method involves the reaction of a substituted salicylaldehyde with a haloacetate followed by an intramolecular cyclization.[6][7]
Below is a detailed, step-by-step protocol for a plausible synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
Experimental Protocol: Synthesis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Step 1: Synthesis of 2-bromo-4-fluoro-6-hydroxybenzaldehyde
-
Starting Material: Begin with commercially available 4-fluorophenol.
-
Formylation: Introduce a formyl group ortho to the hydroxyl group via a Reimer-Tiemann or Duff reaction to yield 4-fluoro-2-hydroxybenzaldehyde.
-
Bromination: Selectively brominate the aromatic ring at the position ortho to the hydroxyl group and meta to the fluorine atom. This can be achieved using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. The directing effects of the hydroxyl and fluoro groups are key to achieving the desired regioselectivity.
Step 2: O-Alkylation with Methyl Bromoacetate
-
Reaction Setup: Dissolve the synthesized 2-bromo-4-fluoro-6-hydroxybenzaldehyde in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3), to deprotonate the phenolic hydroxyl group, forming a phenoxide.
-
Alkylation: Add methyl bromoacetate to the reaction mixture. The phenoxide will act as a nucleophile, displacing the bromide ion in an SN2 reaction to form methyl 2-(2-bromo-4-fluoro-6-formylphenoxy)acetate.
Step 3: Intramolecular Cyclization to Form the Benzofuran Ring
-
Cyclization Conditions: The intermediate from Step 2 is then subjected to a base-catalyzed intramolecular aldol-type condensation. A base such as sodium methoxide in methanol is a suitable choice.
-
Mechanism: The methoxide will deprotonate the carbon alpha to the ester, creating a carbanion. This carbanion will then attack the formyl carbonyl group, leading to a cyclized intermediate which, upon dehydration, forms the aromatic furan ring.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic pathway for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
Applications in Drug Discovery and Research
Benzofuran derivatives are a cornerstone in the development of novel therapeutic agents due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][9] The introduction of halogens can enhance these activities and improve pharmacokinetic profiles.[3]
Anticancer Potential:
Many halogenated benzofurans have demonstrated significant cytotoxic activity against various cancer cell lines.[4][10] Their mechanisms of action are diverse and can include the inhibition of key enzymes like kinases, disruption of microtubule polymerization, and induction of apoptosis. The specific substitution pattern of bromine and fluorine on the benzofuran ring can influence the compound's selectivity and potency against different cancer types.
The following diagram illustrates a simplified signaling pathway that can be targeted by small molecule inhibitors, a common mechanism for anticancer drugs derived from scaffolds like benzofuran.
Caption: Inhibition of a growth factor signaling pathway by a potential benzofuran-based drug.
Antimicrobial and Antiviral Applications:
The benzofuran nucleus is also a key component in the design of new antimicrobial and antiviral agents.[8] Halogenation can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial cell membranes. Research in this area is ongoing, with many studies focusing on structure-activity relationships to optimize the antimicrobial spectrum and potency of these compounds.[3]
Conclusion
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate represents a promising, albeit currently under-documented, member of the pharmacologically significant benzofuran family. Based on the established chemistry and biological activities of its structural analogs, it holds potential as a valuable building block in the synthesis of novel therapeutic agents. The synthetic route outlined in this guide provides a practical and logical approach for its preparation, opening avenues for further investigation into its unique properties and applications in medicinal chemistry. The continued exploration of such halogenated heterocyclic systems is crucial for the discovery of next-generation drugs to address pressing global health challenges.
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. Available at: [Link]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]
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Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Available at: [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC. Available at: [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]
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1H NMR and 13C NMR data for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Introduction: Navigating Molecular Architecture with NMR
In the landscape of modern drug discovery and materials science, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous elucidation of molecular structures. For researchers engaged in the synthesis of novel heterocyclic compounds, such as substituted benzofurans, a thorough understanding of their spectral characteristics is paramount for structural verification and purity assessment. This guide focuses on Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate, a halogenated benzofuran derivative with potential applications stemming from the known biological activities of this chemical class.[1][2][3]
Given that this specific molecule is not extensively documented in publicly available spectral databases, this whitepaper adopts a dual approach. First, it establishes a robust, field-proven methodology for the acquisition of high-quality NMR data. Second, it provides a detailed, predictive analysis of the anticipated ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, spin-spin coupling, and comparative data from structurally analogous compounds. This predictive framework serves as an expert guide for researchers in interpreting their own experimental data.
Part 1: The Experimental Cornerstone: A Protocol for Data Acquisition
The integrity of any spectral analysis is built upon the quality of the initial data acquisition. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra for small organic molecules like the topic compound.
Sample Preparation and Instrumentation
-
Sample Weighing and Dissolution : Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4] Tetramethylsilane (TMS) should be added as an internal standard (0 ppm).
-
Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrumentation : The spectra should be recorded on a high-field NMR spectrometer (a frequency of 400 MHz or higher is recommended for better signal dispersion).[5]
NMR Acquisition Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to advanced structural confirmation using 2D NMR techniques.
Caption: Experimental workflow for NMR analysis.
Part 2: Predictive Spectral Analysis
The following sections detail the anticipated ¹H and ¹³C NMR spectra of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate. Assignments are based on fundamental NMR principles and analysis of related substituted benzofuran and aromatic systems.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic/furan protons and the methyl ester protons. The key to the analysis lies in understanding the coupling patterns, particularly the influence of the fluorine atom. Fluorine (¹⁹F) has a nuclear spin of I=1/2, similar to a proton, and therefore couples to nearby protons, with coupling constants (J) that are transmitted through bonds.[6]
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H3 | ~7.4 - 7.6 | s | - | Located on the electron-deficient furan ring, adjacent to the oxygen and deshielded by the C2-ester group. It has no adjacent protons, resulting in a singlet. |
| H4 | ~7.5 - 7.7 | d | JH4-F5 ≈ 8-10 | This proton is ortho to the fluorine atom, leading to a large doublet splitting. It is also deshielded by the adjacent ester group at C2 (via the furan ring) and the C5-fluorine. |
| H6 | ~7.2 - 7.4 | d | JH6-F5 ≈ 4-6 | This proton is meta to the fluorine atom, resulting in a smaller doublet splitting. It is ortho to the bromine atom, which has a moderate deshielding effect. |
| -OCH₃ | ~3.9 - 4.0 | s | - | Protons of the methyl ester group are in a typical chemical shift range for this functional group and appear as a sharp singlet as they have no adjacent protons. |
¹H-¹H and ¹H-¹⁹F Coupling Diagram
The primary coupling interactions expected in the aromatic region are between the protons and the fluorine atom, not between the protons themselves, as they are separated by five bonds.
Caption: Predicted ¹H-¹⁹F spin-spin coupling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals for the 10 carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (O, F, Br) and the resonance effects within the aromatic system. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F atom.[6][7]
| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from C-F) | Coupling Constant(s) (Hz) | Rationale |
| C=O (ester) | ~158 - 162 | s | - | Carbonyl carbon of the ester group, appearing at a characteristic downfield chemical shift. |
| C2 | ~145 - 148 | s | - | Attached to the furan oxygen and the ester group, significantly deshielded. |
| C3 | ~112 - 116 | d | ³JC3-F5 ≈ 3-5 | Protonated furan carbon. Shows small long-range coupling to fluorine. |
| C3a | ~122 - 126 | d | ³JC3a-F5 ≈ 3-5 | Quaternary carbon at the fusion of the two rings. |
| C4 | ~115 - 119 | d | ²JC4-F5 ≈ 20-25 | Protonated carbon ortho to the fluorine, showing significant two-bond C-F coupling. |
| C5 | ~157 - 161 | d | ¹JC5-F5 ≈ 240-250 | Directly bonded to fluorine, this carbon exhibits a very large one-bond coupling constant and is strongly deshielded.[6] |
| C6 | ~118 - 122 | d | ²JC6-F5 ≈ 20-25 | Protonated carbon meta to fluorine but ortho to bromine. Shows two-bond C-F coupling. |
| C7 | ~100 - 105 | d | ³JC7-F5 ≈ 3-5 | Directly bonded to bromine, leading to a significant upfield shift (heavy atom effect). |
| C7a | ~150 - 154 | s | - | Quaternary carbon attached to the furan oxygen, deshielded. |
| -OCH₃ | ~52 - 54 | s | - | Methyl ester carbon, appearing in its typical chemical shift region. |
Part 3: Authoritative Structural Verification with 2D NMR
While 1D NMR provides substantial data, 2D NMR experiments are the gold standard for unambiguous structural confirmation.
-
COSY (Correlation Spectroscopy) : This experiment would reveal any ¹H-¹H couplings. For this molecule, no cross-peaks are expected as the protons are not coupled to each other. This null result is in itself a confirmation of the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals for H3, H4, H6, and the -OCH₃ protons to their corresponding carbon signals (C3, C4, C6, and -OCH₃), simplifying the assignment of the ¹³C spectrum.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the most powerful experiment for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations that would confirm the entire molecular framework include:
-
-OCH₃ protons to the ester C=O and C2 .
-
H3 proton to C2, C3a, and the ester C=O .
-
H4 proton to C3a, C5, and C7a .
-
H6 proton to C5, C7, and C7a .
-
These correlations piece the molecular puzzle together, confirming the connectivity of the ester group and the precise positions of the substituents on the benzofuran core.
Conclusion
This technical guide provides a comprehensive framework for the NMR analysis of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate. By combining a robust experimental protocol with a detailed predictive analysis based on established spectroscopic principles, researchers are equipped to confidently acquire and interpret the necessary data to verify their synthesis. The predicted chemical shifts, multiplicities, and coupling constants, especially the characteristic H-F and C-F couplings, serve as a reliable roadmap for spectral assignment. Final, unambiguous confirmation should be achieved through the strategic application of 2D NMR experiments, particularly HMBC, to establish the complete bonding network of the molecule.
References
-
MDPI. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]
-
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benz. Available from: [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Available from: [Link]
-
ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7. Available from: [Link]
-
Royal Society of Chemistry. (Undated). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes. Available from: [Link]
-
ResearchGate. Comparison of ¹H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Available from: [Link]
-
SpectraBase. BENZOFURAN, 3-/6-METHOXY-M-TOLYL/- 5-METHYL-, - Optional[1H NMR]. Available from: [Link],
-
Royal Society of Chemistry. (Undated). Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)furfural. Available from: [Link]
-
MDPI. (2025, June 8). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]
-
ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR spectral assignments of the benzodifuran core. Available from: [Link]
-
MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
ChemSynthesis. (2025, May 20). 7-bromo-2-methyl-1-benzofuran. Available from: [Link]
-
MDPI. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0157351). Available from: [Link]
-
University of Johannesburg. (2024, April 21). Journal of Molecular Structure. Available from: [Link]
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- 6. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
In-Depth Mass Spectrometric Characterization of Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Executive Summary & Chemical Profiling
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate (CAS: 1398504-34-1) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the development of advanced pharmaceuticals, particularly kinase inhibitors[1]. The presence of both a heavy halogen (bromine) and a highly electronegative halogen (fluorine) on the benzofuran core creates a unique electronic environment. This environment heavily dictates its behavior during mass spectrometric (MS) ionization and subsequent gas-phase fragmentation.
As an application scientist, I approach the MS characterization of this compound not just as a routine analysis, but as a study of molecular thermodynamics. Understanding the causality behind its fragmentation pathways is critical for researchers engaged in structural elucidation, trace metabolite profiling, and pharmacokinetic quantification.
Structural and Isotopic Fundamentals
The mass spectrum of this compound is immediately recognizable due to the classic isotopic signature of bromine. Natural bromine exists as a nearly 1:1 ratio of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any intact molecular ion or bromine-retaining fragment will present as a distinct doublet separated by exactly 2 Da.
The fluorine atom (¹⁹F), being monoisotopic, does not alter the isotopic distribution but exerts a strong inductive electron-withdrawing effect. According to studies on , this inductive pull destabilizes certain carbocations while strengthening the aromatic C-F bond against cleavage, meaning fluorine loss is rarely observed in its MS spectra[2].
Quantitative Data: Exact Mass and Isotopic Signatures
To facilitate high-resolution mass spectrometry (HRMS) tuning, the exact masses for the primary ions are summarized below.
| Ion Type | Isotope | Formula | Exact Mass (m/z) | Relative Abundance |
| Radical Cation (EI) | ⁷⁹Br | [C₁₀H₆⁷⁹BrFO₃]⁺• | 271.9484 | ~100% |
| Radical Cation (EI) | ⁸¹Br | [C₁₀H₆⁸¹BrFO₃]⁺• | 273.9464 | ~97.3% |
| Protonated (ESI) | ⁷⁹Br | [C₁₀H₇⁷⁹BrFO₃]⁺ | 272.9562 | ~100% |
| Protonated (ESI) | ⁸¹Br | [C₁₀H₇⁸¹BrFO₃]⁺ | 274.9542 | ~97.3% |
Mechanistic Fragmentation Pathways (The "Why")
When subjected to 70 eV Electron Ionization (EI), the molecule forms a robust radical cation [M]⁺• at m/z 272 and 274. The fragmentation cascade is driven by the thermodynamics of the ester moiety and the stability of the resulting conjugated systems, aligning with foundational rules established by the [3].
-
α-Cleavage of the Ester: The most thermodynamically favorable initial cleavage is the loss of the methoxy radical (•OCH₃, -31 Da). This yields a highly stable acylium ion at m/z 241 / 243. Because the positive charge is stabilized by resonance with the benzofuran oxygen, this ion typically forms the base peak in the EI spectrum[4].
-
Decarbonylation: The acylium ion subsequently loses carbon monoxide (CO, -28 Da) to form the 7-bromo-5-fluorobenzofuranyl cation at m/z 213 / 215. This ring-contracted species is stabilized by resonance across the aromatic system[5].
-
Halogen Expulsion: The loss of the bromine radical (Br•, -79/-81 Da) from the benzofuranyl cation yields a debrominated core at m/z 134.
Proposed EI-MS fragmentation pathway for Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate.
Diagnostic Fragment Ions (EI-MS, 70 eV)
| Fragment Ion (m/z) | Neutral Loss | Mechanistic Origin | Diagnostic Value |
| 241 / 243 | •OCH₃ (31 Da) | α-cleavage of methyl ester | Confirms methyl ester presence |
| 213 / 215 | CO (28 Da) | Decarbonylation of acylium ion | Confirms carbonyl group adjacent to ring |
| 134 | Br• (79/81 Da) | Halogen expulsion | Confirms brominated aromatic core |
Analytical Workflows & Self-Validating Protocols
To ensure high-fidelity data, the analytical workflow must incorporate self-validating mechanisms. The following protocols are designed to eliminate false positives and ensure quantitative trustworthiness.
Analytical workflow for the MS characterization of halogenated benzofurans.
Protocol A: LC-ESI-MS/MS for Trace Quantification
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for detecting the intact [M+H]⁺ ion in complex biological matrices.
-
Sample Preparation & Internal Standardization: Dissolve the analyte in LC-MS grade methanol to 1 mg/mL. Spike in an isotopically labeled internal standard (e.g., ¹³C-labeled analog) at 50 ng/mL.
-
Causality: Methanol ensures complete solubilization of the hydrophobic benzofuran core. The internal standard corrects for matrix effects and ionization suppression, ensuring the system is self-validating.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid; Mobile phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% to 95% B over 8 minutes.
-
Causality: The highly non-polar halogenated ring requires a high organic composition for elution. Formic acid acts as a proton donor, maximizing the yield of [M+H]⁺ ions, a standard practice in [6].
-
-
Ionization & Acquisition: Operate the mass spectrometer (Q-TOF or Orbitrap) in positive ESI mode. Capillary voltage: 3.5 kV; Desolvation temp: 350°C.
-
Causality: High desolvation temperatures are required to evaporate the aqueous droplets efficiently, preventing the formation of solvent clusters that dilute the precursor ion signal.
-
-
Self-Validation (Blank Subtraction): Run a solvent blank immediately before and after the sample.
-
Causality: This validates that the observed m/z 273/275 signals are derived from the sample and are not artifacts of column carryover.
-
Protocol B: GC-EI-MS for Structural Confirmation
Rationale: GC-EI-MS provides highly reproducible fragmentation patterns that can be cross-referenced with universal spectral libraries.
-
Sample Solvation: Dilute the stock solution to 10 µg/mL in GC-grade hexane.
-
Causality: Hexane has a low expansion volume upon vaporization, preventing backflash in the GC inlet and protecting the column's stationary phase.
-
-
Injection & Separation: Inject 1 µL in splitless mode (inlet at 250°C) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).
-
Causality: Splitless injection maximizes sensitivity for trace analysis. The 5% phenyl groups in the stationary phase provide π-π interactions with the benzofuran ring, ensuring optimal peak shape and resolution from aliphatic impurities.
-
-
Electron Ionization: Set the EI source to 70 eV and 230°C.
-
Causality: 70 eV is the universally accepted energy for EI, ensuring the generated mass spectrum is directly comparable to standard reference databases like [5].
-
References
-
[6] Title: Chemical Profiling and Characterization of Different Cultivars of Cannabis sativa L. | Source: MDPI | URL: [Link]
-
[2] Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation | Source: PMC - NIH | URL:[Link]
-
[5] Title: Benzofuran | C8H6O | CID 9223 | Source: PubChem - NIH | URL:[Link]
-
[3] Title: Benzofuran - Mass spectrum (electron ionization) | Source: NIST WebBook | URL:[Link]
Sources
- 1. Xi'an Chengyuan Pharmaceutical Technology Co., Ltd Product Catalog_Page 5_Chemicalbook [m.chemicalbook.com]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran [webbook.nist.gov]
- 4. 5-Methylbenzofuran-2-carboxylic Acid|Research Chemical [benchchem.com]
- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Strategic Halogenation: The Mechanistic Role of Bromine in Enhancing Benzofuran Bioactivity
Executive Summary
Benzofuran represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds ranging from antiarrhythmics to novel anticancer agents. As a Senior Application Scientist, I have observed that the strategic introduction of halogen atoms—specifically bromine—into the benzofuran architecture consistently yields a non-linear enhancement in target affinity and pharmacokinetic stability. This technical guide dissects the mechanistic causality behind bromine's efficacy, presents quantitative bioactivity data, and outlines self-validating experimental protocols for the synthesis and evaluation of bromobenzofuran derivatives.
Mechanistic Causality: Why Bromine?
The substitution of hydrogen with bromine on the benzofuran ring or its alkyl side chains is not merely a steric adjustment; it fundamentally alters the molecule's electronic landscape and interaction profile.
-
The Halogen Bond (
-Hole) Interaction : Unlike fluorine, which is highly electronegative and tightly holds its electron cloud, bromine possesses a larger atomic radius and higher polarizability. This creates an anisotropic distribution of electron density, resulting in an electron-deficient region (the -hole) at the distal end of the C-Br bond. This electrophilic -hole forms highly directional, attractive interactions with nucleophilic sites (e.g., oxygen, nitrogen, or sulfur atoms in protein backbones) within the target binding pocket, substantially improving binding affinity 1. -
Modulation of Lipophilicity (logP) : Bromine substitution significantly increases the hydrophobicity of the benzofuran system 2. This elevated logP enhances cellular membrane permeability, facilitating higher intracellular accumulation—a critical factor for compounds targeting cytosolic enzymes or nuclear receptors.
-
Steric Shielding and Metabolic Stability : The van der Waals radius of bromine (1.85 Å) provides significant steric bulk. When strategically placed adjacent to metabolically labile sites, bromine acts as a steric shield, hindering cytochrome P450-mediated oxidation and thereby prolonging the drug's biological half-life.
Quantitative Bioactivity Data
Empirical data strongly supports the theoretical advantages of bromination. Brominated benzofurans have demonstrated remarkable potency across various oncology targets, including leukemia cell lines (HL60, K562) and critical tumor vascularization enzymes like VEGFR-2 and the transmembrane tumor-associated isoform hCA IX 1, 3.
| Compound Description | Target / Assay | Bioactivity Metric | Causality / Mechanism | Source |
| 3-Bromomethyl-benzofuran (Cpd 1) | HL60 Leukemia Cells | IC50 = 0.1 μM | High electrophilicity of bromomethyl group drives covalent or strong non-covalent target binding. | 1 |
| 3-Bromomethyl-benzofuran (Cpd 1) | K562 Leukemia Cells | IC50 = 5.0 μM | Enhanced lipophilicity improves intracellular concentration in chronic leukemia models. | 1 |
| Bromobenzofuran-sulfonamide (4a) | hCA IX (Tumor Isoform) | Ki = 35.0 nM | Bromine provides optimal steric fit and halogen bonding in the hCA IX active site. | 3 |
| Bromobenzofuran-sulfonamide (4a) | VEGFR-2 Kinase | IC50 = 0.058 μM | Bioisosteric mimicry of indazole ring; bromine enhances hydrophobic pocket interactions. | 3 |
Target Interactions and Signaling Pathways
Bromobenzofuran derivatives frequently act as dual-action inhibitors. For instance, targeting both VEGFR-2 (inhibiting angiogenesis) and hCA IX (disrupting tumor pH regulation and inducing hypoxia-mediated chemosensitization) leads to synergistic tumor cell apoptosis.
Fig 1: Dual inhibition pathway of bromobenzofuran derivatives targeting VEGFR-2 and hCA IX.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.
Protocol A: Regioselective Bromination of Benzofuran Precursors
Objective: Synthesize bromobenzofuran with high regiocontrol. Causality: The choice of brominating agent and solvent dictates the reaction mechanism. N-Bromosuccinimide (NBS) in a polar protic solvent (e.g., ethanol) favors electrophilic aromatic substitution on the ring, whereas NBS in a non-polar solvent (e.g., CCl4) with a radical initiator favors side-chain bromination 2.
-
Reagent Preparation: Dissolve 10 mmol of the benzofuran precursor in 50 mL of absolute ethanol (for ring bromination) or CCl4 (for side-chain bromination) under an inert argon atmosphere.
-
Bromination Execution: Add 1.05 equivalents of NBS portion-wise at 0°C. Validation Checkpoint: The slight excess (1.05 eq) ensures complete conversion while minimizing polybromination. Monitor the reaction via TLC (Hexane:EtOAc 8:2) every 30 minutes.
-
Quenching & Extraction: Once the precursor is consumed, quench the reaction with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with dichloromethane (3 x 20 mL).
-
Purification & Characterization: Purify via flash column chromatography. Self-Validation: Confirm regiochemistry using 1H-NMR and 13C-NMR. A shift in the C-Br carbon signal (~110-120 ppm) and the disappearance of the specific aromatic proton confirm successful ring substitution.
Protocol B: High-Throughput Cytotoxicity Screening with Orthogonal Validation
Objective: Evaluate the bioactivity of synthesized bromobenzofurans while ruling out false positives. Causality: The MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. However, metabolic interference can cause false readouts. Therefore, flow cytometry is mandated as an orthogonal validation step to confirm apoptosis.
-
Cell Seeding: Seed target cancer cells (e.g., K562, HL60) at
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2. -
Compound Treatment: Treat cells with serial dilutions of the bromobenzofuran derivative (0.01 μM to 100 μM). Validation Checkpoint: Maintain DMSO concentration strictly below 0.5% v/v in all wells to prevent solvent-induced cytotoxicity. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Pazopanib).
-
Primary Assay (MTT): After 48 hours, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with 100 μL DMSO and read absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Orthogonal Validation (Flow Cytometry): For compounds exhibiting IC50 < 10 μM, scale up the treatment in 6-well plates. Harvest cells post-treatment, stain with Annexin V-FITC and Propidium Iodide (PI). Self-Validation: Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis, confirming the compound's specific mechanistic bioactivity rather than non-specific necrosis.
Fig 2: Self-validating experimental workflow for bromobenzofuran synthesis and bioassay.
Conclusion
The integration of bromine into the benzofuran scaffold is a highly rational drug design strategy. By exploiting the unique properties of the halogen bond, modulating lipophilicity, and providing steric protection, bromobenzofurans achieve superior binding kinetics and cellular efficacy. Adhering to rigorous, self-validating synthetic and biological protocols ensures that these promising compounds can be reliably advanced through the preclinical pipeline.
References
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.nih.gov.
- Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitiz
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.mdpi.com.
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for C10H5BrFO3
Structural Elucidation and IUPAC Nomenclature of : A Methodological Guide for Halogenated Chromene Derivatives
Executive Summary: Resolving the Formula Anomaly
In the realm of advanced structural elucidation, encountering a non-integer Degree of Unsaturation (DoU) serves as an immediate diagnostic trigger. For the empirical formula
Based on established medicinal chemistry scaffolds and mass spectrometry workflows, this formula perfectly aligns with the deprotonated carboxylate anion of a halogenated chromene derivative. Specifically, it represents the conjugate base of 8-bromo-5-fluoro-2H-chromene-3-carboxylic acid (CAS 1519120-22-9)[1]. Chromene derivatives are privileged scaffolds in drug development, frequently exhibiting potent anti-cancer and antiviral properties[2]. Accurate IUPAC naming and rigorous structural validation of these intermediates are critical for downstream Structure-Activity Relationship (SAR) optimization.
Theoretical Framework & IUPAC Nomenclature Logic
To derive the correct IUPAC name, we must systematically deconstruct the molecule according to the[3].
2.1. Parent Ring System Identification
The core structure is a bicyclic system consisting of a benzene ring fused to a pyran ring. According to IUPAC rules, the retained name chromene is the Preferred IUPAC Name (PIN), superseding the systematic "2H-1-benzopyran"[4]. The numbering begins at the heteroatom (oxygen = position 1) and proceeds around the pyran ring toward the benzene fusion. The saturated carbon is at position 2, denoted by the indicated hydrogen prefix "2H ".
2.2. Substituent Assignment
-
Position 3: The pyran double bond is located between C-3 and C-4. The carboxylate group (
) is attached at C-3, forming the -3-carboxylate suffix. -
Position 5: A fluorine atom is attached to the benzene ring at C-5, denoted as 5-fluoro .
-
Position 8: A bromine atom is attached at C-8, denoted as 8-bromo .
Synthesizing these components alphabetically yields the final IUPAC name: 8-bromo-5-fluoro-2H-chromene-3-carboxylate .
Decision tree for the IUPAC nomenclature of halogenated chromene derivatives.
Analytical Workflow for Structural Elucidation
To definitively prove the structure of this compound in the laboratory, we rely on a dual-platform approach: High-Resolution Mass Spectrometry (HRMS) for exact mass and isotopic profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for regiochemical mapping. [5].
3.1. Quantitative Data: Isotopic & Regiochemical Markers
Table 1: Exact Mass and Isotopic Distribution for
| Isotope | Exact Mass (m/z) | Relative Abundance | Causality for MS Identification |
|---|
| M (
Table 2: Predicted NMR Regiochemistry Markers (
| Nucleus | Expected Shift (ppm) | Multiplicity | Causality / Structural Assignment |
|---|
|
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The following methodologies are designed to prevent false positives and ensure data integrity.
Protocol 1: LC-HRMS/MS Analysis for Anion Confirmation
-
Sample Preparation: Dissolve 1 mg of the chromene derivative in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Ammonium Hydroxide.
-
Causality: Ammonium hydroxide acts as a weak base to quantitatively force the deprotonation of the carboxylic acid. Relying on native acidity often results in poor ionization efficiency; this step guarantees a high yield of the
anion.
-
-
Chromatographic Separation: Inject 5 µL onto a
UHPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.-
Causality: The hydrophobic aromatic core retains well on
stationary phases, while the gradient ensures sharp peak elution and separation from isobaric interferences.
-
-
Mass Spectrometry: Operate the Q-TOF in negative Electrospray Ionization (ESI-) mode.
-
Causality: Negative mode is highly selective for carboxylates, filtering out basic impurities that would dominate in positive mode.
-
-
System Validation: Run a blank solvent injection immediately prior to the sample, spiked with a known internal standard (e.g., heavily fluorinated benzoic acid).
-
Causality: The blank ensures the m/z 270.9406 signal is not a background contaminant, while the internal standard validates that the ESI source is actively ionizing anions.
-
Logical workflow for the LC-HRMS/MS identification of the C10H5BrFO3 anion.
Protocol 2: NMR Regiochemical Mapping
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (
).-
Causality: Carboxylate anions are highly polar and often insoluble in standard solvents like
. Furthermore, DMSO disrupts hydrogen-bonded dimerization, providing sharp, highly resolved signals for the aromatic protons.
-
-
Data Acquisition: Acquire
, , and spectra at 298 K.-
Causality: The
NMR is the critical linchpin here. The scalar coupling ( -coupling) between the Fluorine atom and the adjacent aromatic protons will definitively prove the substitution pattern at the C-5 position, differentiating it from potential structural isomers.
-
References
-
Wikipedia Contributors. "4H-1-Benzopyran." Wikipedia, The Free Encyclopedia. URL: [Link]
-
IUPAC. "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013." QMUL. URL: [Link]
-
Andrianasolo, E. H., et al. "Ammonificins C and D, Hydroxyethylamine Chromene Derivatives from a Cultured Marine Hydrothermal Vent Bacterium." Marine Drugs (MDPI). URL:[Link]
-
El Agrody, A. M., et al. "Synthesis new fused and non-fused chromene derivatives." Academia.edu. URL: [Link]
Structural Insights into Substituted Benzofuran-2-Carboxylates: Crystallography and Drug Design
Executive Summary
Benzofuran-2-carboxylates are privileged pharmacophores embedded in numerous biologically active molecules, ranging from antimicrobial agents to allosteric enzyme inhibitors. The spatial arrangement of the benzofuran core, combined with the hydrogen-bonding capacity of the 2-carboxylate moiety, dictates the molecule's interaction with biological targets. X-ray crystallography provides the definitive atomic-resolution map of these molecules, revealing critical data on conformational coplanarity, crystal packing, and non-covalent interactions. This technical guide synthesizes the crystallographic properties of substituted benzofuran-2-carboxylates and outlines a self-validating experimental workflow for their synthesis, crystallization, and structural refinement.
Crystallographic Features & Conformational Landscape
The defining feature of substituted benzofuran-2-carboxylates is the high degree of planarity within the fused bicyclic ring system. For example, in ethyl 5-bromo-1-benzofuran-2-carboxylate, the maximum atomic deviation from the fused-ring plane is a mere 0.024 Å[1]. This rigid planarity facilitates robust intermolecular π-π stacking, typically exhibiting centroid-to-centroid distances of 3.66 to 3.72 Å between adjacent benzene and furan rings[1][2].
The orientation of the carboxylate group relative to the benzofuran core is a critical determinant of receptor binding. Crystallographic data reveals that the carboxyl fragment is often nearly coplanar with the fused ring, exhibiting minor torsional alignments (e.g., 4.8° in the 5-bromo derivative)[1]. This near-coplanarity is stabilized by weak intramolecular interactions and dictates the vector of intermolecular C–H···O or O–H···O hydrogen bonds, which often form characteristic
Caption: Structural features of benzofuran-2-carboxylates driving protein target binding.
Quantitative Data Summary
The table below summarizes the crystallographic parameters of representative benzofuran-2-carboxylates, highlighting the structural consistency across the scaffold.
| Compound | Space Group | Unit Cell Dimensions | Volume (ų) | π-π Centroid Distance (Å) | Ref. |
| 1-Benzofuran-2-carboxylic acid | Monoclinic, P21/n | Data constrained by source | 749.79 | 3.716 | [2] |
| Ethyl 5-bromo-1-benzofuran-2-carboxylate | Monoclinic | a=3.8869, b=23.780, c=11.0820, β=96.905° | 1016.89 | 3.662 | [1] |
Experimental Workflow: Synthesis and Crystallization
To ensure reproducibility and high-quality diffraction data, the synthesis and crystallization must be tightly controlled. The following self-validating protocol describes the generation of ethyl 5-bromo-1-benzofuran-2-carboxylate single crystals.
Step-by-Step Methodology
-
Condensation Reaction: React 5-bromosalicylaldehyde (10 mmol) with diethyl bromomalonate (11 mmol) and potassium carbonate (20 mmol) in 2-butanone (20 mL) under reflux for 14 hours[1].
-
Causality: K₂CO₃ acts as a mild base to deprotonate the phenolic OH, initiating a nucleophilic substitution followed by intramolecular cyclization (aldol-type condensation) to form the benzofuran ring.
-
-
Purification: Evaporate the solvent, quench with water, and extract the organic layer with diethyl ether. Wash the ether phase with 5% NaOH[1].
-
Causality: The NaOH wash removes any unreacted phenolic starting material. Ensuring the absolute purity of the organic phase is critical to preventing amorphous precipitation during the subsequent crystallization step.
-
-
Crystal Growth via Slow Evaporation: Dissolve the purified product in ethyl acetate or ethanol. Allow the solvent to evaporate slowly at room temperature (e.g., 293 K)[1][2].
-
Causality: Slow evaporation maintains the solution in a metastable supersaturated state, promoting the nucleation and growth of single crystals with minimal lattice defects—an absolute prerequisite for high-resolution X-ray diffraction.
-
Caption: Self-validating experimental workflow for benzofuran-2-carboxylate crystallography.
X-Ray Diffraction (XRD) and Refinement Protocol
Once suitable crystals are obtained, the structural resolution follows a rigorous physical and computational pipeline.
-
Data Collection: Mount a suitable single crystal (e.g., 0.30 × 0.20 × 0.10 mm) on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å). Collect data at cryogenic temperatures (e.g., 100 K)[1].
-
Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), significantly enhancing the signal-to-noise ratio of high-angle reflections and allowing for precise determination of atomic coordinates.
-
-
Structure Solution: Solve the structure using direct methods to locate primary heavy atoms (Br, O, C)[1].
-
Causality: Direct methods rely on the statistical relationships between the phases of scattered X-rays, effectively solving the "phase problem" mathematically for small molecules without the need for heavy-atom isomorphous replacement.
-
-
Refinement: Refine the structure on F² using full-matrix least-squares techniques. Apply anisotropic displacement parameters for all non-hydrogen atoms. Constrain hydrogen atoms using a riding model[1][2].
-
Causality: The riding model places hydrogens at idealized calculated positions, reducing the number of refined parameters and preventing over-parameterization of the relatively weak X-ray scattering originating from hydrogen electron clouds.
-
Implications for Structure-Based Drug Design (SBDD)
The crystallographic insights gained from small-molecule XRD directly translate to macromolecular SBDD. For instance, the crystal structure of human soluble adenylate cyclase (solAC) complexed with 1-benzofuran-2-carboxylic acid (PDB: 4OYP) reveals how the planar benzofuran core occupies a highly flexible allosteric bicarbonate binding pocket[3]. Similarly, in Mycobacterium tuberculosis Pantothenate Synthetase (PDB: 3IME), the 2-carboxylate group acts as a critical anchor, engaging in salt bridges and hydrogen bonds with active site residues[4].
By understanding the intrinsic conformational preferences (e.g., the ~5° torsion of the carboxylate group) and the π-π stacking propensity of the benzofuran scaffold derived from small-molecule crystallography, medicinal chemists can accurately model pharmacophore trajectories, predict binding poses, and optimize target affinities.
References
- 4OYP: Human solAC Complexed with 1-Benzofuran-2-carboxylic acid Source: RCSB Protein Data Bank URL
- Source: PubMed Central (PMC)
- Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid Source: ResearchGate / Der Pharma Chemica URL
- 3ime - Crystal Structure of Mycobacterium Tuberculosis Pantothenate Synthetase Source: Proteopedia, life in 3D URL
Sources
Methodological & Application
Suzuki coupling protocol for 7-bromo-benzofuran derivatives
Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocol for 7-Bromo-Benzofuran Derivatives
Executive Summary
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including
Mechanistic Rationale & Structural Insights
The success of the Suzuki-Miyaura coupling on the benzofuran core relies heavily on the electronic and steric environment of the halogenated carbon. The C7 position on the benzofuran ring is sterically accessible and electronically primed for oxidative addition by Palladium(0) species.
In polyhalogenated systems (e.g., 7-bromo-6-chloro-1-benzofuran), the protocol exhibits absolute regioselectivity. The C7–Br bond has a significantly lower bond dissociation energy compared to the C6–Cl bond. Consequently, standard catalysts like Pd(PPh₃)₄ selectively activate the C7 position at 80–90 °C[3]. The C6–Cl bond remains entirely inert under these conditions, requiring much higher temperatures and bulky, electron-rich Buchwald-type ligands (e.g., XPhos) for subsequent activation[3].
Catalytic Cycle & Pathway Visualization
Catalytic cycle of the Suzuki-Miyaura cross-coupling for 7-bromobenzofuran derivatives.
Quantitative Data: Optimization of Reaction Conditions
The following table synthesizes empirical data from recent optimization studies[1][4][5], demonstrating the causality between solvent/base selection and overall yield. A 6:1 ratio of 1,4-dioxane to water is critical; dioxane solubilizes the hydrophobic benzofuran substrate, while the aqueous component dissolves the inorganic base, creating an optimal biphasic interface for transmetalation[1].
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp / Time | Yield (%) |
| 1 (Optimal) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 °C / 6 h | 89% |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | DMF/H₂O (4:1) | 80 °C / 8 h | 82% |
| 3 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O (10:1) | 100 °C / 12 h | 65% |
| 4 (Ultrasound) | Pd(PPh₃)₄ | Na₂CO₃ | DMF / H₂O (Aq. Base) | 45 °C / 0.5 h | 92% |
Detailed Experimental Protocol (Self-Validating System)
This protocol is designed for a 1.0 mmol scale synthesis using conventional heating.
Materials & Reagents:
-
7-Bromobenzofuran derivative (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane and Distilled Water (Degassed)
Step 1: Reaction Assembly (Inert Atmosphere) To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 7-bromobenzofuran derivative, arylboronic acid, and K₂CO₃.
-
Causality Note: K₂CO₃ is specifically chosen because its hydration energy perfectly balances solubility in the 15% aqueous phase, ensuring a steady release of carbonate ions to form the reactive boronate without causing rapid protodeboronation[4].
Step 2: Solvent Addition & Degassing Add 7.0 mL of a pre-mixed 1,4-Dioxane/H₂O (6:1 v/v) solution. Perform three cycles of freeze-pump-thaw degassing.
-
Self-Validation Checkpoint 1: The complete absence of bubbling upon thawing under vacuum confirms the removal of dissolved oxygen. This is critical to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species (Pd black).
Step 3: Catalyst Introduction & Heating Backfill the flask with Argon and quickly add the Pd(PPh₃)₄ catalyst. Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours[1][4].
-
Self-Validation Checkpoint 2: Within the first 30 minutes, the mixture will transition from a pale yellow suspension to a deep orange/brown homogeneous solution, visually confirming the formation of the active Ar-Pd(II)-Br intermediate.
Step 4: Quenching & Extraction Cool the mixture to room temperature. Quench the reaction by adding 10 mL of ice-cold distilled water[1]. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification Purify the crude residue via flash column chromatography using a Silica gel stationary phase (Hexane:EtOAc gradient, typically 9:1 to 8:2)[1][3].
-
Self-Validation Checkpoint 3: TLC analysis (Hexane:EtOAc 9:1) will show the complete disappearance of the higher
7-bromobenzofuran spot, confirming reaction completion.
Experimental Workflow Visualization
Step-by-step experimental workflow for the synthesis of 7-arylbenzofuran derivatives.
Troubleshooting & Causality (E-E-A-T Insights)
-
Symptom: Rapid formation of a black precipitate (Pd black) before product formation.
-
Root Cause: Oxygen contamination or degraded catalyst.
-
Solution: Ensure rigorous degassing of the Dioxane/Water mixture. Verify the Pd(PPh₃)₄ catalyst is stored under argon at -20 °C and retains its bright yellow color (a greenish tint indicates oxidation).
-
-
Symptom: High recovery of unreacted 7-bromobenzofuran, but the boronic acid is entirely consumed.
-
Root Cause: Protodeboronation of the arylboronic acid due to excessive base or prolonged thermal stress.
-
Solution: Increase the equivalents of arylboronic acid to 1.5 eq. Alternatively, switch to an ultrasound-assisted protocol (30 mins at 45 °C) to induce acoustic cavitation, which accelerates the oxidative addition step while minimizing thermal degradation[5].
-
References
-
Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences (pjps.pk). 1
-
Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan (jcsp.org.pk). 4
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules (nih.gov).6
-
Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry (frontiersin.org). 5
-
Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout. Journal of Medicinal Chemistry (acs.org). 2
-
7-Bromo-6-chloro-1-benzofuran Technical Guide. BenchChem Technical Support (benchchem.com). 3
Sources
- 1. pjps.pk [pjps.pk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Bromo-6-chloro-1-benzofuran | 1427404-45-2 | Benchchem [benchchem.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimizing Palladium-Catalyzed N-Arylation of 7-Bromobenzofurans
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Catalyst Selection, and Validated Protocols for Buchwald-Hartwig Amination
Introduction: The Synthetic Challenge of the C7 Position
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently utilized in the development of Fibroblast Activation Protein (FAP) inhibitors and G-protein coupled receptor (GPCR) ligands . While functionalization at the C2 or C3 positions is well-documented, the C7 position presents a unique synthetic hurdle.
The N-arylation of 7-bromobenzofurans via Buchwald-Hartwig cross-coupling is complicated by two primary factors:
-
Steric Hindrance: The C7-bromine atom is sterically crowded by the adjacent oxygen bridge of the furan ring, impeding the approach of the bulky palladium-ligand complex during the oxidative addition step .
-
Electronic Effects: The lone electron pairs on the adjacent oxygen atom can engage in non-productive coordination with the palladium center, potentially sequestering the catalyst and leading to incomplete conversion.
To overcome these barriers, the reaction demands a highly optimized catalytic system that balances electron-rich properties (to accelerate oxidative addition into the C7-Br bond) with extreme steric bulk (to force the critical reductive elimination step) .
Mechanistic Rationale & Catalyst Selection
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. For 7-bromobenzofurans, the choice of ligand is the single most critical variable dictating the success of the self-validating catalytic cycle.
-
Why XPhos and RuPhos? First-generation bidentate ligands like BINAP or DPPF often fail or provide low yields with 7-bromobenzofurans because they form highly stable Pd(II) amido complexes that resist reductive elimination due to the steric clash at the C7 position. Conversely, dialkylbiaryl phosphine ligands (e.g., XPhos) are electron-rich and sterically demanding. The bulky isopropyl groups on the lower aromatic ring of XPhos interact with the palladium center, artificially lowering the activation energy required for reductive elimination and preventing non-productive
-hydride elimination . -
Precatalyst vs. in situ Generation: Utilizing Buchwald Gen II or Gen III precatalysts ensures the rapid, quantitative generation of the active mono-ligated
species. This prevents the formation of inactive palladium black, which frequently occurs when is used in the presence of sterically hindered substrates that slow down the initial oxidative addition.
Mechanistic Pathway
Catalytic cycle of Buchwald-Hartwig N-arylation optimized for 7-bromobenzofurans.
Quantitative Data: Condition Optimization
The following table summarizes the optimization matrix for the coupling of 7-bromobenzofuran with a secondary cyclic amine (e.g., piperidine). This data highlights the causality between ligand architecture and reaction yield.
Table 1: Catalyst and Condition Screening for C7 N-Arylation
| Catalyst System (mol%) | Ligand (mol%) | Base (1.5 eq) | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Toluene | 100 | <10% | Unhindered monodentate ligand fails to force reductive elimination; catalyst dies. | |||
| BINAP (4%) | Toluene | 100 | 45% | Bidentate ligand stabilizes Pd, but steric clash at C7 limits efficiency. | ||
| XPhos (4%) | 1,4-Dioxane | 100 | 88% | Bulky biaryl phosphine accelerates reductive elimination; optimal for hindered substrates. | ||
| XPhos Pd G2 (2%) | None (Pre-bound) | 1,4-Dioxane | 80 | 94% | Precatalyst ensures rapid Pd(0) generation; milder base tolerates sensitive groups. |
Step-by-Step Experimental Protocol
This protocol utilizes XPhos Pd G2 and
Reagents and Materials
-
Substrate: 7-Bromobenzofuran (1.0 mmol, 1.0 equiv)
-
Nucleophile: Secondary or primary amine (1.2 mmol, 1.2 equiv)
-
Catalyst: Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II) [XPhos Pd G2] (0.02 mmol, 2 mol%)
-
Base: Cesium carbonate (
), finely milled and anhydrous (1.5 mmol, 1.5 equiv) -
Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Procedure
-
Vessel Preparation: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar under vacuum, then backfill with Argon.
-
Causality: Trace moisture hydrolyzes the active Pd-amido complex and degrades the base, prematurely halting the catalytic cycle.
-
-
Reagent Loading: To the cooled vessel, add 7-bromobenzofuran (if solid), the amine (if solid), XPhos Pd G2, and
.-
Causality: Loading solids prior to solvent addition minimizes the exposure of the highly sensitive active catalyst species to atmospheric oxygen.
-
-
Degassing (Critical Step): Seal the vessel with a PTFE septum. Evacuate the vial and backfill with Argon (repeat 3 times).
-
Causality: Oxygen irreversibly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) oxides.
-
-
Solvent Addition: Inject anhydrous, sparged 1,4-Dioxane (5.0 mL) and the amine (if liquid) via syringe.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12–16 hours.
-
Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (due to insoluble
). Mass transfer limits the rate of the deprotonation step.
-
-
In-Process Monitoring (Self-Validation): After 12 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation Check: The complete disappearance of the 7-bromobenzofuran isotopic pattern (
and in a 1:1 ratio) and the emergence of the product mass confirms successful conversion.
-
-
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite. Wash the pad with additional Ethyl Acetate (2 × 10 mL).
-
Causality: Celite effectively traps insoluble palladium black and inorganic base salts, preventing streaking during downstream chromatography.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 7-aminobenzofuran derivative.
References
- European Patent Office. (2020). EP 4055014 B1 - Pyrrolidine and piperidine compounds (FAP inhibitors using 7-bromobenzofuran). Google Patents.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts. URL:[Link]
-
ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Publications. URL:[Link]
One-Pot Synthesis of Substituted Benzofurans from Phenols: An Application and Protocol Guide
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[2] Consequently, the development of efficient and versatile synthetic routes to substituted benzofurans is a topic of significant interest in the chemical sciences. Traditional multi-step syntheses can be time-consuming and often result in lower overall yields. One-pot methodologies, where multiple synthetic transformations are carried out in a single reaction vessel, offer a more streamlined and atom-economical approach to these valuable compounds. This guide provides detailed application notes and protocols for three robust one-pot methods for the synthesis of substituted benzofurans starting from readily available phenols.
Method 1: Palladium-Catalyzed Sonogashira Coupling and Cyclization of o-Halophenols and Terminal Alkynes
This widely-utilized method combines a Sonogashira cross-coupling reaction with an intramolecular cyclization in a single pot. The reaction proceeds by coupling an o-halophenol with a terminal alkyne, followed by an intramolecular 5-endo-dig cyclization to furnish the benzofuran ring system.
Underlying Principles and Causality
The success of this one-pot procedure hinges on the careful selection of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. The palladium catalyst, typically a complex of Pd(0) or Pd(II) that is reduced in situ, facilitates the oxidative addition to the aryl halide. The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The base, usually an amine, serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. The subsequent intramolecular cyclization of the resulting o-alkynylphenol intermediate is often spontaneous or can be promoted by heat.
Mechanistic Workflow
The catalytic cycle for the Sonogashira coupling is a well-established process involving two interconnected cycles for palladium and copper.[3] This is followed by the intramolecular cyclization to yield the final benzofuran product.
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
This protocol is a representative example for the synthesis of 2-phenylbenzofuran from o-iodophenol and phenylacetylene.[4][5]
Materials:
-
o-Iodophenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add o-iodophenol (1.0 mmol, 220 mg).
-
Add (PPh₃)₂PdCl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Add phenylacetylene (1.2 mmol, 122.6 mg, 132 µL) dropwise to the stirred mixture.
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated salts, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Substrate Scope and Data
This method demonstrates broad substrate scope with respect to both the o-halophenol and the terminal alkyne.
| Entry | o-Halophenol | Alkyne | Product | Yield (%) |
| 1 | o-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 85-95 |
| 2 | 4-Methyl-o-iodophenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | ~88 |
| 3 | o-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | ~75 |
| 4 | 4-Nitro-o-iodophenol | Phenylacetylene | 5-Nitro-2-phenylbenzofuran | ~90 |
| 5 | o-Bromophenol | Phenylacetylene | 2-Phenylbenzofuran | 70-80 |
Method 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This approach offers an economical and environmentally friendly alternative to palladium-catalyzed methods by utilizing a copper catalyst and molecular oxygen (from air) as the terminal oxidant.[6]
Underlying Principles and Causality
The reaction is believed to proceed through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative C-H activation and cyclization. A copper(II) catalyst, often in conjunction with a Lewis acid, promotes the initial addition of the phenol to the alkyne. The resulting enol ether intermediate then undergoes an intramolecular electrophilic substitution onto the phenol ring, facilitated by the copper catalyst. Subsequent oxidation, with molecular oxygen as the ultimate oxidant, leads to the formation of the benzofuran and regeneration of the active copper(II) species.
Mechanistic Workflow
The proposed mechanism involves the formation of a key enol ether intermediate, followed by an intramolecular C-H functionalization and oxidative cyclization.
Experimental Protocol: One-Pot Synthesis of 2,3-Diphenylbenzofuran
The following is a representative protocol for the synthesis of 2,3-diphenylbenzofuran from phenol and diphenylacetylene.
Materials:
-
Phenol
-
Diphenylacetylene
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Zinc chloride (ZnCl₂), anhydrous
-
Nitrobenzene, anhydrous
-
Oxygen (balloon) or compressed air
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add phenol (1.5 mmol, 141 mg) and diphenylacetylene (1.0 mmol, 178 mg).
-
Add anhydrous zinc chloride (1.5 mmol, 204 mg) and Cu(OTf)₂ (0.1 mmol, 36 mg).
-
Add anhydrous nitrobenzene (2 mL) via syringe.
-
Seal the vial and stir the mixture under an oxygen atmosphere (balloon) at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2,3-diphenylbenzofuran.
Substrate Scope and Data
This method is effective for a range of substituted phenols and internal alkynes.
| Entry | Phenol | Alkyne | Product | Yield (%) |
| 1 | Phenol | Diphenylacetylene | 2,3-Diphenylbenzofuran | ~85 |
| 2 | p-Cresol | Diphenylacetylene | 5-Methyl-2,3-diphenylbenzofuran | ~80 |
| 3 | p-Methoxyphenol | Diphenylacetylene | 5-Methoxy-2,3-diphenylbenzofuran | ~75 |
| 4 | Phenol | 1,2-Di(p-tolyl)acetylene | 2,3-Di(p-tolyl)benzofuran | ~82 |
| 5 | o-Cresol | Diphenylacetylene | 7-Methyl-2,3-diphenylbenzofuran | ~70 |
Method 3: Palladium-Catalyzed Enolate Arylation of o-Bromophenols
This strategy provides access to 2,3-disubstituted benzofurans through the coupling of an o-bromophenol with a ketone enolate, followed by an intramolecular cyclization.[3]
Underlying Principles and Causality
The reaction is initiated by the formation of a ketone enolate using a suitable base. This enolate then participates in a palladium-catalyzed cross-coupling reaction with the o-bromophenol. The resulting α-(o-hydroxyphenyl) ketone intermediate undergoes a subsequent acid- or base-catalyzed intramolecular condensation (dehydration) to form the benzofuran ring. The choice of palladium catalyst, ligand, and base is critical for achieving high efficiency in the enolate arylation step.
Mechanistic Workflow
The process involves the initial formation of a ketone enolate, which then undergoes palladium-catalyzed arylation, followed by a final cyclization/dehydration step.
Experimental Protocol: One-Pot Synthesis of 2-Methyl-3-phenylbenzofuran
The following protocol describes the synthesis of 2-methyl-3-phenylbenzofuran from o-bromophenol and propiophenone.[7]
Materials:
-
o-Bromophenol
-
Propiophenone
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a screw-cap vial with Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Add anhydrous toluene (1 mL) and stir for 10 minutes.
-
To this catalyst solution, add o-bromophenol (1.0 mmol, 173 mg), propiophenone (1.2 mmol, 161 mg, 159 µL), and sodium tert-butoxide (2.2 mmol, 211 mg).
-
Seal the vial and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-methyl-3-phenylbenzofuran.
Substrate Scope and Data
This method is applicable to a variety of ketones and o-bromophenols.
| Entry | o-Bromophenol | Ketone | Product | Yield (%) |
| 1 | o-Bromophenol | Propiophenone | 2-Methyl-3-phenylbenzofuran | ~80 |
| 2 | 4-Fluoro-o-bromophenol | Propiophenone | 5-Fluoro-2-methyl-3-phenylbenzofuran | ~75 |
| 3 | o-Bromophenol | Acetophenone | 2-Methylbenzofuran | ~70 |
| 4 | o-Bromophenol | 2-Pentanone | 2-Ethyl-3-methylbenzofuran | ~65 |
| 5 | 5-Methyl-o-bromophenol | Propiophenone | 2,6-Dimethyl-3-phenylbenzofuran | ~78 |
Conclusion
The one-pot synthesis of substituted benzofurans from phenols represents a significant advancement in synthetic efficiency. The three protocols detailed in this guide—palladium-catalyzed Sonogashira coupling/cyclization, copper-catalyzed aerobic oxidative cyclization, and palladium-catalyzed enolate arylation—offer researchers a versatile toolkit for accessing a wide range of benzofuran derivatives. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and considerations of catalyst cost and environmental impact. By understanding the underlying principles and following the detailed protocols provided, researchers in drug development and materials science can effectively synthesize these important heterocyclic compounds.
References
-
ResearchGate. (n.d.). One‐pot synthesis of benzofurans from phenylacetylene and 2‐iodophenol. [Link]
-
Eidhammar, C., & Burch, J. (2008). One-pot synthesis of benzofurans via palladium-catalyzed enolate arylation with o-bromophenols. Organic Letters, 10(19), 4211–4214. [Link]
-
Zeng, W., Wu, W., Jiang, H., Huang, L., Sun, Y., Chen, Z., & Li, X. (2013). Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. Chemical Communications, 49(68), 7510–7512. [Link]
-
HETEROCYCLES. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. HETEROCYCLES, 65(7), 1583. [Link]
-
ResearchGate. (n.d.). Sequential One-Pot Synthesis of 3-Arylbenzofurans from N -Tosylhydrazones and Bromophenol Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides. [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams. [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]
-
Sciforum. (n.d.). Synthesis of a serie of 2-phenylbenzofurans. Structures with rigid trans-resveratrol's core and their tyrosinase activity. [Link]
-
ScholarlyCommons. (2022). Aerobic Oxidation Of Phenols And Other Arenes By Transition Metal Catalysis. [Link]
-
Arcadi, A., Fabrizi, G., Fochetti, A., Ghirga, F., Goggiamani, A., Iazzetti, A., Marrone, F., Mazzoccanti, G., & Serraiocco, A. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(2), 1039–1055. [Link]
-
ResearchGate. (n.d.). An Expedient Protocol to the Synthesis of Benzo(b)furans by Palladium Induced Heterocyclization of Corresponding 2-Allylphenols Containing Electron Rich and Electron Capturing Substituents in the Arene Ring. [Link]
Sources
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Application Note: 4-Chloroquinazoline as a Key Intermediate in the Synthesis of EGFR-Targeted Anticancer Agents
Introduction and Mechanistic Rationale
The quinazoline scaffold, particularly the 4-chloroquinazoline core, is a privileged synthon in modern medicinal chemistry and oncology 1. It serves as the critical intermediate for a myriad of FDA-approved targeted therapies, most notably the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Erlotinib and Gefitinib 2.
The utility of 4-chloroquinazoline stems from the highly electron-deficient nature of the C4 position on the bicyclic aromatic ring. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, making the C4 carbon exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) 1. By reacting this intermediate with specific aniline derivatives (e.g., 3-ethynylaniline for Erlotinib), researchers can rapidly synthesize potent 4-anilinoquinazoline libraries that competitively bind to the ATP-binding pocket of the EGFR kinase domain, thereby halting tumor proliferation [[3]]().
Mechanism of action: 4-anilinoquinazolines competitively inhibit ATP binding at the EGFR kinase.
Synthetic Strategy and Impurity Control
The synthesis of Erlotinib via the 4-chloroquinazoline intermediate is a classic two-stage convergent process. However, the instability of the 4-chloro intermediate and the potential for impurity carry-over demand rigorous procedural control 4.
The Lactam Challenge: The precursor to the 4-chloro intermediate is a quinazolin-4(3H)-one (often referred to as the "lactam"). Incomplete conversion during the chlorination step results in the carry-over of this lactam (6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one), which acts as a critical impurity in the final Active Pharmaceutical Ingredient (API) 5. To mitigate this, chlorination is driven to completion using Phosphorus Oxychloride (POCl₃) in an aprotic solvent (toluene), often catalyzed by N,N-Dimethylformamide (DMF) to form the highly reactive Vilsmeier-Haack complex 5.
Synthetic workflow of Erlotinib highlighting the 4-chloro intermediate and lactam impurity.
Validated Experimental Protocols
Protocol A: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Objective: Convert the stable lactam precursor into the reactive 4-chloro intermediate while minimizing lactam carry-over 5.
-
Preparation: To an oven-dried, multi-neck round-bottom flask purged with inert gas (Argon/N₂), add 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1.0 eq).
-
Causality: The inert atmosphere is mandatory. 4-chloroquinazolines are highly hygroscopic and will readily hydrolyze back to the lactam impurity in the presence of atmospheric moisture 5.
-
-
Solvent & Reagent Addition: Suspend the solid in anhydrous toluene (10 volumes). Add POCl₃ (3.0 eq) dropwise, followed by a catalytic amount of DMF (0.1 eq).
-
Causality: Toluene acts as a high-boiling, aprotic heat sink. Using toluene instead of neat POCl₃ prevents uncontrolled exotherms and drastically simplifies the downstream aqueous workup [[5]]().
-
-
Reaction Execution: Reflux the mixture at 110°C for 4–6 hours.
-
In-Process Control (Self-Validation): Withdraw a 50 µL aliquot, quench it in dry methanol, and analyze via HPLC. The reaction is deemed complete only when the lactam peak is <0.5% relative to the product.
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl₃. Quench the residue slowly into an ice-water mixture maintained at pH 7-8 using saturated NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the intermediate as a pale-yellow solid. Proceed immediately to Protocol B to avoid degradation 4.
Protocol B: SNAr Coupling to Yield Erlotinib Hydrochloride
Objective: Couple the 4-chloro intermediate with 3-ethynylaniline to form the final API 5.
-
Reaction Setup: Dissolve the freshly prepared 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol (15 volumes) 5.
-
Causality: Isopropanol is a highly strategic protic solvent. Both starting materials are completely soluble at reflux. However, as the SNAr reaction proceeds, it generates HCl. The resulting Erlotinib hydrochloride salt is highly insoluble in isopropanol and precipitates out. This continuous removal of the product from the solution phase drives the reaction to completion via Le Chatelier's principle 5.
-
-
Execution: Reflux the mixture (approx. 82°C) for 3–5 hours. The clear solution will gradually turn into a thick, white/off-white suspension.
-
Isolation (Self-Validation): Cool the suspension to 5°C and filter. Wash the filter cake first with cold isopropanol (to remove polar impurities and unreacted 3-ethynylaniline), followed by cold hexane (to remove non-polar byproducts).
-
Drying: Dry the solid under vacuum at 50°C to constant weight. The resulting product is high-purity Erlotinib Hydrochloride 6.
Quantitative Synthesis Metrics
To ensure reproducibility and scale-up viability, the following parameters and limits must be strictly adhered to during the synthesis workflow:
Table 1: Quantitative Metrics for Erlotinib Synthesis via 4-Chloroquinazoline Intermediate
| Reaction Step | Reactants | Optimal Molar Ratio | Target Yield (%) | Critical Impurity Limit |
| Chlorination | Lactam : POCl₃ | 1.0 : 3.0 | > 92% | < 0.5% (Lactam carry-over) |
| SNAr Coupling | 4-Chloro Int. : 3-Ethynylaniline | 1.0 : 1.1 | > 88% | < 0.1% (Unreacted aniline) |
References
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Journal of Emerging Technologies and Innovative Research (JETIR).[Link]
-
Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications (Taylor & Francis).[Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules (MDPI).[Link]
-
Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research (PMC).[Link]
Sources
Advanced Application Note: Sonogashira Cross-Coupling of Aryl Bromides
Strategic Overview & Mechanistic Causality
The Sonogashira cross-coupling reaction is a cornerstone methodology in organic synthesis and drug development, enabling the formation of sp²–sp carbon-carbon bonds between aryl halides and terminal alkynes. While aryl iodides couple readily at room temperature, they are often expensive and chemically unstable. Aryl bromides present a highly desirable, cost-effective alternative, but their application requires precise mechanistic tuning.
The reactivity of sp²-hybridized halides follows a strict hierarchy: vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide ≫ aryl chloride (1)[1]. Because the C–Br bond dissociation energy is significantly higher than that of the C–I bond, the oxidative addition of the aryl bromide to the Pd(0) active species becomes the rate-determining step[1].
To overcome this activation barrier, researchers must manipulate the electronic and steric properties of the catalyst. Utilizing electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃ or XPhos) increases the electron density on the palladium center, thereby accelerating oxidative addition and allowing the coupling of unactivated aryl bromides even at room temperature (2)[2].
The Copper Dilemma
Traditionally, a Cu(I) co-catalyst is employed to activate the terminal alkyne via a copper acetylide intermediate. However, in the presence of trace oxygen, copper rapidly catalyzes the oxidative homocoupling of alkynes (Glaser coupling), depleting the starting material and complicating purification. Consequently, copper-free protocols have been developed where specific amine bases (like DBU) or palladium-palladium transmetalation mechanisms facilitate alkyne activation without the risk of homocoupling (3)[3].
Caption: Catalytic cycle of the Sonogashira coupling highlighting the rate-determining step.
Quantitative Data & Condition Selection
The selection of the catalytic system dictates the required temperature and base. The table below summarizes validated conditions for coupling aryl bromides.
Table 1: Optimization of Reaction Conditions for Aryl Bromides
| Catalyst System | Ligand | Co-Catalyst | Base / Solvent | Temp | Substrate Scope | Typical Yield | Ref |
| Pd(OAc)₂ (2 mol%) | PPh₃ (8 mol%) | CuI | Diisopropylamine / THF | 60 °C | MOM-protected Aryl Bromides | 70–85% | [4] |
| [Pd(allyl)Cl]₂ | P(t-Bu)₃ | None | DABCO / Room Temp | RT | Unactivated Aryl Bromides | 85–98% | [2] |
| Pd(OAc)₂ | P(p-tol)₃ | None | DBU / THF | 65 °C | Aryl Bromides + Alkynols | 80–95% | [3] |
Experimental Protocols
Protocol A: Standard Pd/Cu-Catalyzed Coupling (Heating Required)
This protocol is robust for functionalized aryl bromides (e.g., MOM-protected substrates) that can tolerate mild heating (4)[4].
-
Preparation : Flame-dry a Schlenk tube and backfill with inert gas (Argon or N₂).
-
Catalyst Loading : Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent & Substrate : Dissolve the catalyst mixture in anhydrous, degassed THF (2 mL). Add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Base Addition : Add diisopropylamine (3.0 mmol, 3.0 equiv).
-
Alkyne Addition : Slowly add the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Reaction Execution : Heat the mixture to 60 °C and stir for 16 hours.
-
Workup : Cool to room temperature. Dilute with dichloromethane (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash chromatography.
Protocol B: Copper-Free, Room-Temperature Coupling (Ligand-Accelerated)
This protocol utilizes a highly active Pd(0) species generated in situ to couple aryl bromides at room temperature without copper, eliminating Glaser homocoupling (2)[2].
-
Preparation : In a glovebox or under strict Argon flow, charge a vial with [Pd(allyl)Cl]₂ (1.5 mol%) and DABCO (2.0 equiv).
-
Ligand Addition : Add a stock solution of P(t-Bu)₃ (3.0 mol%) in anhydrous, degassed THF.
-
Substrates : Add the aryl bromide (1.0 equiv) followed by the terminal alkyne (1.2 equiv).
-
Reaction Execution : Stir at room temperature (20–25 °C) for 4–12 hours.
-
Workup & Purification : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.
Caption: Step-by-step experimental workflow for the Sonogashira coupling of aryl bromides.
Self-Validating System & Troubleshooting
To ensure the integrity of the protocol, the following in-process controls (IPCs) and validation metrics must be observed:
-
Visual Indicators of Catalyst Health : The palladium catalyst mixture typically transitions from a pale yellow/orange suspension to a darker, homogeneous solution upon the formation of the active Pd(0) complex. The sudden appearance of a fine black precipitate indicates catalyst decomposition into inactive "Palladium Black." This signals oxygen contamination or solvent impurity.
-
TLC Monitoring & Causality : Aryl bromides are generally UV-active. The cross-coupled internal alkyne product will also be UV-active but typically exhibits a lower polarity (higher Rf value) than the starting bromide.
-
Byproduct Identification (Glaser Homocoupling) : If utilizing Protocol A (with Copper) and a highly non-polar, strongly UV-active spot appears near the solvent front, it is likely the di-alkyne homocoupling byproduct. This validates that the copper cycle is active but suggests trace oxygen contamination or that the oxidative addition of the aryl bromide is too slow, allowing the copper acetylide to self-react. Switching to Protocol B (Copper-Free) will resolve this.
References
- Application Notes and Protocols: Sonogashira Coupling of Aryl Bromides with MOM Protection Source: BenchChem URL
- Sonogashira coupling Source: Wikipedia URL
- Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: ResearchGate URL
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions Source: Beilstein Journals URL
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-5-fluorobenzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 7-bromo-5-fluorobenzofuran. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the complexities of its synthesis and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The advice provided is based on established reaction mechanisms and practical laboratory experience.
Question 1: My overall yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yield in this multi-step synthesis is a common issue that can typically be traced back to two key stages: the initial O-alkylation of the starting phenol or the final intramolecular cyclization.
1. Inefficient O-Alkylation (Williamson Ether Synthesis): The primary competing reaction is the undesired C-alkylation of the phenolate ion. The phenolate is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring.[1] Formation of the C-alkylated product halts the desired reaction sequence, as this isomer cannot undergo the subsequent cyclization to form the benzofuran ring.
-
Causality: The solvent choice plays a critical role in directing the reaction pathway. Protic solvents (like water or ethanol) can form hydrogen bonds with the phenolate oxygen, shielding it and making the carbon atoms more available for attack. In contrast, polar aprotic solvents (like DMF or acetone) solvate the cation but leave the phenolate oxygen relatively free and highly nucleophilic, thus favoring O-alkylation.[1]
-
Solution Protocol:
-
Solvent Selection: Switch to a polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetone, or acetonitrile.
-
Base Selection: Use a moderately strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often superior due to its higher solubility and the "cesium effect," which can accelerate Sₙ2 reactions.
-
Temperature Control: Maintain a moderate temperature (e.g., 50-80 °C). Excessively high temperatures can promote side reactions and decomposition.
-
2. Incomplete Cyclization: The second critical step is the acid-catalyzed intramolecular Friedel-Crafts type reaction (cyclodehydration) to form the furan ring. If the reaction does not go to completion, the α-phenoxy ketone intermediate will remain as a major contaminant, thus lowering the final product yield.
-
Causality: The energy barrier for this electrophilic aromatic substitution can be high, requiring a sufficiently strong acid catalyst and thermal energy to proceed efficiently. The electron-withdrawing nature of the fluorine and bromine substituents on the ring can further deactivate it towards electrophilic attack, making the cyclization more challenging.
-
Solution Protocol:
-
Catalyst Choice: Employ a strong dehydrating acid. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are highly effective for this transformation.[2] Concentrated sulfuric acid can also be used, but may lead to charring at elevated temperatures.
-
Increase Temperature: Carefully increase the reaction temperature, monitoring for decomposition by TLC. A typical range is 80-120 °C.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS until the starting α-phenoxy ketone spot is no longer visible.
-
| Parameter | Recommended Condition | Rationale |
| O-Alkylation Solvent | DMF, Acetone | Favors O-alkylation over C-alkylation.[1] |
| O-Alkylation Base | K₂CO₃, Cs₂CO₃ | Effective, non-nucleophilic bases. |
| Cyclization Catalyst | Polyphosphoric Acid (PPA), Eaton's Reagent | Powerful dehydrating agents that promote efficient ring closure.[2] |
| Cyclization Temp. | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
Question 2: I'm observing a significant impurity in my crude product that is difficult to separate via column chromatography. What is it likely to be?
Answer: The most probable impurity is the uncyclized α-phenoxy ketone intermediate. This compound often has a polarity very similar to the final benzofuran product, making chromatographic separation challenging. Another possibility, though usually less prevalent under optimized conditions, is the C-alkylated isomer formed during the first step.
-
Identification:
-
α-Phenoxy Ketone: This intermediate will have a mass that is 18 amu (H₂O) greater than your target product. Its ¹H NMR spectrum will lack the characteristic furan proton signals and will still show the protons of the ketone's side chain.
-
C-Alkylated Isomer: This isomer will have the same mass as the α-phenoxy ketone intermediate but will retain a phenolic -OH proton signal in the ¹H NMR spectrum.
-
The diagram below illustrates the desired synthetic pathway leading to 7-bromo-5-fluorobenzofuran versus the common C-alkylation side reaction.
Question 3: My reaction turns into a dark, tar-like substance, especially during the cyclization step. What is causing this decomposition?
Answer: The formation of tar or a dark, intractable mixture is indicative of product/reagent decomposition. This is almost always caused by overly harsh reaction conditions, particularly in the presence of a strong acid.
-
Causality:
-
Excessive Temperature: While heat is necessary for the cyclization, temperatures exceeding ~120-140 °C in the presence of strong acids like PPA or H₂SO₄ can lead to sulfonation, polymerization, or other uncontrolled side reactions of the electron-rich phenolic rings.
-
High Acid Concentration: Using an excessive amount of acid catalyst can accelerate decomposition pathways alongside the desired reaction.
-
Presence of Oxygen: While many syntheses are robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities, especially at high temperatures.[3]
-
-
Troubleshooting Protocol:
-
Temperature Optimization: Begin the cyclization at a lower temperature (e.g., 80 °C) and slowly increase it in 10 °C increments, monitoring the reaction progress and impurity profile by TLC.
-
Use a Milder Catalyst System: If decomposition persists, consider alternative methods for cyclization that may operate under milder conditions, such as using Eaton's reagent which can sometimes be more efficient at lower temperatures.[2]
-
Inert Atmosphere: Ensure the reaction flask is thoroughly dried and purged with an inert gas before adding reagents, and maintain this atmosphere throughout the reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the standard and most reliable synthetic route to prepare 7-bromo-5-fluorobenzofuran?
Answer: The most common and adaptable route involves a two-step sequence starting from a commercially available substituted phenol.[4] This approach offers good control over each transformation.
-
Step 1: O-Alkylation: A 4-bromo-2-fluorophenol is reacted with an α-haloketone (or a protected equivalent like 2-bromoacetaldehyde diethyl acetal) via a Williamson ether synthesis. This forms the key α-(4-bromo-2-fluorophenoxy)ketone intermediate.
-
Step 2: Cyclodehydration: The intermediate is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), to induce an intramolecular electrophilic substitution on the aromatic ring, followed by dehydration to yield the final 7-bromo-5-fluorobenzofuran product.
Some methodologies combine these steps into a one-pot synthesis, often using a Lewis acid like titanium tetrachloride, which can promote both the initial alkylation and the subsequent cyclization.[5][6] However, a stepwise approach often provides higher purity and is easier to troubleshoot.
Question 2: What are the critical quality control checks during this synthesis?
Answer: Vigilant monitoring at each stage is crucial for a successful outcome.
-
After O-Alkylation:
-
TLC Analysis: Check for the complete consumption of the starting phenol. The product, being an ether, should have a significantly higher Rf value.
-
¹H NMR of Crude Product: Before proceeding, it is advisable to take a quick NMR of the crude intermediate. Confirm the disappearance of the phenolic -OH proton and the appearance of the new methylene (-O-CH₂-CO-) or methine proton signals from the newly attached side chain.
-
-
During Cyclization:
-
TLC or LC-MS Monitoring: Periodically sample the reaction mixture to monitor the disappearance of the α-phenoxy ketone intermediate. This is the most reliable way to judge reaction completion and prevent unnecessary heating that could lead to decomposition.
-
-
Final Product:
-
Full Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Pay close attention to the aromatic region of the NMR spectrum to confirm the substitution pattern and the presence of the furan ring protons.
-
Question 3: Are there any specific safety precautions I should be aware of?
Answer: Yes, several reagents used in this synthesis require careful handling.
-
α-Haloketones: These compounds are strong lachrymators (tear-inducing) and alkylating agents. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Polyphosphoric Acid (PPA) & Eaton's Reagent: These are highly corrosive and viscous. When hot, PPA can cause severe burns. Workup procedures involving quenching with water or ice are highly exothermic and should be performed slowly and cautiously in an ice bath.
-
DMF: N,N-Dimethylformamide is a reproductive toxin and is readily absorbed through the skin. Always wear appropriate gloves when handling.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 1-(4-bromo-2-fluorophenoxy)acetone (Intermediate)
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 0.2 M concentration).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add chloroacetone (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by flash chromatography if necessary.
Protocol 2: Cyclization to 7-bromo-5-fluorobenzofuran
-
Place polyphosphoric acid (approx. 10 times the weight of the starting ketone) into a dry round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Heat the PPA to 80 °C with stirring to reduce its viscosity.
-
Add the crude 1-(4-bromo-2-fluorophenoxy)acetone (1.0 eq) to the hot PPA in one portion.
-
Increase the temperature to 100-110 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC (quenching a small aliquot in ice water and extracting with ethyl acetate).
-
Once the reaction is complete, cool the flask in an ice bath.
-
CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully quench the reaction by adding crushed ice to the flask with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure 7-bromo-5-fluorobenzofuran.
References
-
Peng, Y., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2231. Available at: [Link]
-
MDPI. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Available at: [Link]
-
ResearchGate. (2019). Synthesis of benzofurans from α-haloketones and phenols. Available at: [Link]
-
Ma, Z., et al. (2020). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Journal of Chemical Research, 44(3-4), 211-216. Available at: [Link]
-
Afratis, A., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. Available at: [Link]
-
El-Gamal, M. I., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28247-28271. Available at: [Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]
- Google Patents. (2021). CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
-
ResearchGate. (2004). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Available at: [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials - Google Patents [patents.google.com]
- 4. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Benzofurans
Introduction: The Challenge of Protodeboronation in Benzofuran Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing carbon-carbon bonds, particularly in the synthesis of complex molecules like 2-arylbenzofurans, which are prevalent in biologically active compounds.[1] However, researchers often face a significant hurdle: the undesired side reaction known as protodeboronation.[2][3]
Protodeboronation is the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[2] This reaction consumes the benzofuran boronic acid starting material, converting it into the simple benzofuran, thereby reducing the yield of the desired coupled product and complicating purification.[3][4] Benzofuran boronic acids, especially the 2-substituted isomers, are particularly susceptible to this decomposition pathway due to their electron-rich nature.[5][6]
This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you mitigate protodeboronation and achieve successful Suzuki-Miyaura couplings with benzofuran boronic acids and their derivatives.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction shows low yield and a major byproduct corresponding to the mass of unsubstituted benzofuran.
-
Question: I've confirmed the identity of my major byproduct as benzofuran. What is causing this, and how can I fix it?
-
Answer & Rationale: This is a classic sign of protodeboronation.[5] The basic and often aqueous, high-temperature conditions required for the Suzuki-Miyaura reaction create an environment ripe for this side reaction.[2][7] The key is to adjust your reaction conditions to favor the kinetics of the desired cross-coupling over the undesired protodeboronation.
Solutions:
-
Switch to a More Stable Boron Reagent: Instead of the boronic acid, use a corresponding boronate ester (e.g., pinacol, MIDA) or a potassium trifluoroborate salt.[2][7][8] These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing the rate of decomposition.[2][8] 2-Benzofuranyl MIDA boronate and potassium benzofuran-2-yltrifluoroborate have been used successfully.[9][10]
-
Optimize Your Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[7] Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4][7]
-
Lower the Reaction Temperature: High temperatures significantly increase the rate of protodeboronation.[3][7] Employ a highly active palladium catalyst/ligand system that can facilitate the reaction at a lower temperature (e.g., room temperature to 60 °C).[5][6]
-
Minimize Water Content: Water acts as the proton source for protodeboronation.[2] While some water can be beneficial for the Suzuki-Miyaura mechanism, using anhydrous solvents or minimizing the water content in your solvent system can suppress the side reaction.[7][11] Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) have proven effective for sensitive substrates.[11][12][13]
-
Issue 2: My benzofuran-2-boronic acid seems to be degrading even before the reaction starts.
-
Question: I suspect my starting material is not pure. How should I handle and store benzofuran boronic acids?
-
Answer & Rationale: Benzofuran-2-boronic acid is known to be unstable and can decompose upon storage, especially when exposed to air and moisture.[5][6] Proper handling is critical.
Solutions:
-
Use Fresh or Protected Reagents: Use the boronic acid immediately after purchase or synthesis. For long-term storage, convert it to a more stable pinacol or MIDA boronate ester.[10][14] These are often crystalline, air-stable solids.
-
Inert Atmosphere: Always handle benzofuran boronic acids and their derivatives under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Cold and Dry Storage: Store the reagent in a tightly sealed container in a desiccator at low temperatures (refrigerated or frozen).
-
Issue 3: I've tried multiple conditions, but protodeboronation is still the major pathway.
-
Question: My yield is consistently below 20%. Are there more advanced strategies I can employ?
-
Answer & Rationale: When standard optimizations fail, the issue may lie in the relative rates of the catalytic cycle steps. The goal is to accelerate the transmetalation step to outcompete protodeboronation.
Solutions:
-
Ligand Selection is Crucial: The choice of phosphine ligand can have a dramatic effect. While bulky, electron-rich ligands are often used to promote challenging couplings, some studies have shown they can paradoxically promote palladium-catalyzed protodeboronation.[3][15][16] It is crucial to screen a variety of ligands. Consider modern, highly active systems like those based on biaryl phosphine ligands (e.g., RuPhos) which have been shown to be effective for these types of substrates.[9]
-
Use a Modern Palladium Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These form the active Pd(0) species rapidly and efficiently at low temperatures, which can accelerate the catalytic cycle and minimize the time the boronic acid is exposed to decomposition-promoting conditions.[5][17]
-
Consider Anhydrous, Homogeneous Conditions: A promising approach for particularly sensitive substrates is the use of an anhydrous, organic-soluble base like potassium trimethylsilanolate (TMSOK) in an aprotic solvent like THF or 2-MeTHF.[11][12] This system avoids water altogether and maintains a homogeneous reaction mixture, which can improve reproducibility.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of protodeboronation?
A1: Protodeboronation is the protonolysis of the C-B bond.[2] Under the basic conditions of the Suzuki-Miyaura reaction, the boronic acid (Ar-B(OH)₂) is in equilibrium with its more reactive boronate form (Ar-B(OH)₃⁻).[2][7] This boronate species is then protonated by a proton source, most commonly water, leading to the cleavage of the C-B bond and formation of the arene (Ar-H).[2] The reaction can be catalyzed by both acid and base, but the base-catalyzed pathway is most relevant to Suzuki-Miyaura conditions.[2][10]
Q2: Why is benzofuran-2-boronic acid more susceptible to protodeboronation than benzofuran-3-boronic acid?
A2: The position of the boronic acid group on the benzofuran ring significantly impacts its stability. The 2-position of benzofuran is more electron-rich and is known to be more susceptible to electrophilic attack, including protonation, which is the key step in protodeboronation. This is a common issue for many 2-substituted five-membered heteroaryl boronic acids, such as those derived from furan, thiophene, and pyrrole.[5][17]
Q3: Is there a definitive advantage between using a pinacol ester, a MIDA boronate, or a trifluoroborate salt?
A3: All three serve to mask the unstable boronic acid, but they have nuanced differences.[2][18]
-
Pinacol Esters: Common and relatively easy to prepare. They offer good stability but may require specific conditions for efficient transmetalation.[10][14]
-
Potassium Trifluoroborates (BF₃K salts): Often highly crystalline, air-stable solids. They participate in the catalytic cycle via a "slow-release" of the boronic acid upon hydrolysis.[8]
-
MIDA Boronates: Exceptionally stable and compatible with a wide range of reaction conditions, including chromatography. They require specific conditions (typically mild aqueous base) to slowly deprotect and release the boronic acid into the reaction mixture.[2][10]
The optimal choice depends on the specific substrates and reaction conditions, and empirical screening is often necessary.
Q4: Can my choice of palladium source affect the rate of protodeboronation?
A4: Yes. Studies have shown that Pd(II) species can promote protodeboronation, particularly with bulky phosphine ligands.[15][16] Using a Pd(0) source like Pd₂(dba)₃ might reduce this specific decomposition pathway, though Pd(II) intermediates are an inherent part of the catalytic cycle.[16] A more effective strategy is to use a modern pre-catalyst that rapidly generates the active Pd(0) Lₙ species and promotes a fast, efficient catalytic cycle, thereby minimizing the lifetime of any species that could lead to side reactions.[17]
Data & Condition Optimization
Optimizing a Suzuki-Miyaura coupling for a sensitive substrate involves the careful selection of several components. The following table provides a summary of recommended starting points for minimizing protodeboronation.
| Parameter | Standard Conditions (Prone to Protodeboronation) | Recommended for Benzofurans (To Minimize Protodeboronation) | Rationale |
| Boron Reagent | Boronic Acid | Pinacol Ester, MIDA Boronate, or K-Trifluoroborate[9][10] | Increases stability and provides slow release of the active reagent, minimizing its concentration and decomposition.[2][8] |
| Base | Strong, soluble bases (NaOH, KOH, NaOEt) | Weaker, inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃, CsF)[4][7] | Strong bases accelerate the formation of the reactive boronate anion and subsequent protonolysis.[2][7] |
| Solvent | Toluene/Water, Dioxane/Water | Anhydrous THF, 2-MeTHF, or Dioxane (with minimal water)[5][11] | Water is the primary proton source for protodeboronation. Minimizing it suppresses the side reaction.[7] |
| Temperature | High (80-110 °C) | Low to Moderate (Room Temp to 60 °C)[6] | The rate of protodeboronation is highly temperature-dependent.[7] |
| Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Buchwald Pre-catalysts (e.g., XPhos Pd G3) + Biaryl Phosphine Ligands (e.g., RuPhos)[9][17] | Highly active catalysts enable lower temperatures and shorter reaction times, outcompeting the decomposition pathway.[5][17] |
Visualizing the Reaction Pathways
To effectively troubleshoot, it is crucial to understand the competition between the desired catalytic cycle and the undesired protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
Optimized Experimental Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of a generic aryl bromide with potassium benzofuran-2-yltrifluoroborate, designed to minimize protodeboronation.[9]
Reagents & Equipment:
-
Aryl Bromide (1.0 equiv)
-
Potassium Benzofuran-2-yltrifluoroborate (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous n-Butanol (or 2-MeTHF)
-
Schlenk tube or microwave vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (e.g., 0.5 mmol), potassium benzofuran-2-yltrifluoroborate (0.55 mmol), K₃PO₄ (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and RuPhos (0.02 mmol) to a dry Schlenk tube or reaction vial.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., 2.0 mL of n-butanol) via syringe.
-
Inert Atmosphere: Seal the vessel with a Teflon-lined cap, remove it from the glovebox (if used), and purge with inert gas for 5-10 minutes.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to 60-80 °C. Lower temperatures should be attempted first. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Due to the high activity of the catalyst, reactions may be complete in a shorter time frame than traditional methods.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Sammis, G. M., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Lee, C. H., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Denmark, S. E., & Regens, C. S. (2021). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Zhang, L., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition. [Link]
-
Perkins, R. J., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Singh, T., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. ACS Catalysis. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Chepaikin, E. G. (2007). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Singh, T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Reddit. (2024). For the pro's (Suzuki). r/Chempros. [Link]
-
ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Düfert, M. A., et al. (2017). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]
-
Cerna, I., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]
-
Hartwig, J. F., et al. (2012). A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Organic Letters. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Bellinger, M., et al. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Organic Letters. [Link]
-
Reddit. (2019). pre activated boronic acids for suzuki coupling. r/Chempros. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
Benzofuran Synthesis Support Center: Troubleshooting Low Conversion & Cyclization Failures
Welcome to the Technical Support Center for Benzofuran Cyclization. Benzofuran cores are ubiquitous in medicinal chemistry and drug development, but their synthesis—often via the intramolecular cyclization of o-alkynylphenols or acid-catalyzed cyclodehydration—is notoriously prone to stalling.
This guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies to help you overcome low conversion rates and side reactions.
Mechanistic Overview of Benzofuran Cyclization
Before troubleshooting, it is critical to understand the primary pathways used to construct the benzofuran ring. The choice of pathway dictates the specific vulnerabilities of your reaction.
Major synthetic pathways for benzofuran cyclization.
Troubleshooting Guides & FAQs
Q1: My palladium-catalyzed Sonogashira coupling/cyclization stalls at the uncyclized o-alkynylphenol intermediate. How do I drive the 5-endo-dig cyclization to completion?
Causality: The initial cross-coupling is often much faster than the subsequent cyclization. If the alkyne is highly electron-rich, it resists nucleophilic attack by the phenoxide. Furthermore, palladium catalysts are highly sensitive to oxygen; 1, halting the catalytic cycle before cyclization can occur[1].
Solution: First, ensure rigorous solvent degassing (e.g., freeze-pump-thaw) to preserve catalyst longevity[1]. If conversion remains low after degassing, the alkyne requires stronger carbophilic activation.2 provides superior π-system activation, drastically lowering the activation energy for the cyclization step even at extremely low catalyst loadings[2].
Q2: I am using an acid-catalyzed cyclization of an O-aryl ketoxime, but my yield is dominated by an amide byproduct. What is happening?
Causality: You are observing a competing Beckmann rearrangement. Under strong Brønsted acidic conditions, the oxime nitrogen is protonated and undergoes an alkyl shift, 3[3].
Solution: The Beckmann rearrangement has a higher activation energy than the desired cyclodehydration but is accelerated by strong protic acids.3 to kinetically favor the benzofuran cyclization[3].
Q3: My transition-metal-free, base-promoted cyclization of o-alkynylphenols is stuck at ~30% conversion. How can I optimize the base and solvent?
Causality: In metal-free cyclizations, the reaction relies entirely on the nucleophilicity of the phenoxide anion. Protic solvents (like ethanol) form strong hydrogen bonds with the phenoxide, significantly dampening its reactivity. Additionally, weak bases may not fully deprotonate the phenol.
Solution: Transition to a highly polar aprotic solvent like DMF or DMSO, which solvates the counter-cation but leaves the phenoxide "naked" and highly reactive. Pair this with a stronger base like Cs₂CO₃ or NaN₃ to ensure complete deprotonation and 4[4].
Decision tree for diagnosing and resolving low conversion in benzofuran synthesis.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the conversion efficiency of o-alkynylphenol cyclization:
| Catalyst / Base System | Solvent | Temp (°C) | Conversion (%) | Mechanistic Rationale |
| PdCl₂(PPh₃)₂ / CuI | THF | 25 | < 20% | Insufficient thermal energy to drive the 5-endo-dig cyclization step. |
| PdCl₂(PPh₃)₂ / CuI | DMF | 80 | 85% | Polar aprotic solvent stabilizes the transition state; heat drives cyclization. |
| Au(I)-NHC (1 mol%) | DCE | 25 | 95% | Superior carbophilic activation of alkynes by Gold(I) enables room-temperature cyclization. |
| K₂CO₃ (Metal-free) | EtOH | 80 | 30% | Protic solvent hydrogen-bonds with the phenoxide, severely reducing its nucleophilicity. |
| Cs₂CO₃ (Metal-free) | DMF | 80 | 92% | Stronger base and polar aprotic solvent maximize phenoxide nucleophilicity for rapid ring closure. |
Validated Experimental Protocols
Protocol A: Self-Validating Pd/Cu-Catalyzed Tandem Synthesis of 2-Substituted Benzofurans
Objective: Achieve complete conversion of o-iodophenol and terminal alkynes to benzofurans without stalling at the intermediate.
-
Preparation: In an oven-dried Schlenk flask, combine o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Atmosphere Control (Critical): Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Oxygen poisons the Pd(0) active species, leading to Pd-black precipitation and reaction stalling[1].
-
Solvent Addition: Add anhydrous, degassed DMF (0.2 M) and Et₃N (2.0 equiv). Stir for 5 minutes.
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv) dropwise.
-
Heating & Cyclization: Heat the mixture to 80 °C for 12 hours.
-
Validation Check (TLC): Spot the reaction mixture against the starting o-iodophenol. A successful cyclization will show a highly UV-active, non-polar spot (Rf ~0.6 in 9:1 Hexane:EtOAc).
-
Self-Correction: If an intermediate spot (Rf ~0.4) persists, the coupling is complete but cyclization has stalled. Spike the reaction with 1 mol% Au(I)-NHC to activate the alkyne and continue heating for 2 hours[2].
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Base-Promoted Transition-Metal-Free Cyclization of o-Alkynylphenols
Objective: Drive the heteroannulation of pre-formed o-alkynylphenols using optimized basic conditions.
-
Preparation: Charge a reaction vial with the o-alkynylphenol (1.0 equiv) and Cs₂CO₃ (2.0 equiv). Causality: Cs₂CO₃ is chosen over lighter alkali carbonates due to the "cesium effect," which enhances the solubility and reactivity of the phenoxide anion[4].
-
Solvent Addition: Add anhydrous DMF (0.1 M). Do not use protic alcohols (e.g., EtOH, MeOH).
-
Reaction: Stir the suspension at 80 °C for 8 hours.
-
Validation Check (Colorimetry/MS): The reaction mixture typically transitions from a pale yellow to a deep amber as the highly conjugated benzofuran forms. Confirm completion via GC-MS (look for the exact mass of the cyclized product, which is identical to the starting material, but with a drastically different retention time).
-
Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry, and concentrate.
References
-
Title: Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols Source: Chemistry – An Asian Journal (NIH PubMed) URL: [Link]
-
Title: A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans Source: RSC Advances (NIH PMC) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Bromination
Welcome to the Technical Support Center for Selective Bromination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for controlling reaction temperature—a critical parameter for achieving high selectivity and yield. Here, you will find troubleshooting advice for common issues and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Common Selectivity Issues
This section addresses specific problems encountered during bromination experiments. Each answer provides causative explanations and actionable steps for resolution.
Q1: My reaction is producing significant amounts of di- and poly-brominated byproducts. How can I improve mono-selectivity?
This issue, often termed "over-bromination," is one of the most common challenges and typically arises from reaction conditions that are too harsh.
-
Primary Cause: Excessive Reaction Temperature. Many bromination reactions are exothermic, and if the heat is not managed, the increased temperature accelerates the reaction rate, leading to multiple substitutions, especially on activated aromatic rings.[1][2]
-
Solution & Scientific Rationale:
-
Lower the Temperature: Significantly reducing the reaction temperature is the most effective strategy. For many electrophilic aromatic brominations, operating at temperatures between 0°C and -78°C can dramatically enhance mono-selectivity by favoring the kinetic product.[1][2][3] Lowering the temperature reduces the overall energy of the system, making it less likely for the mono-brominated product (which is less reactive than the starting material but still susceptible to bromination) to overcome the activation energy for a second substitution.
-
Slow, Controlled Reagent Addition: Add the brominating agent (e.g., liquid Br₂) dropwise or in small portions using an addition funnel.[1] This maintains a low concentration of the electrophile and helps dissipate the heat generated from the reaction, preventing localized temperature spikes that drive over-bromination.[1]
-
Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to a less reactive source like N-Bromosuccinimide (NBS).[2][4] NBS provides a low, steady concentration of bromine, which helps control the reaction's exothermicity and improves selectivity.[5][6]
-
Q2: I'm observing poor regioselectivity, obtaining a mixture of ortho, para, or other positional isomers. How can temperature control help?
Poor regioselectivity often indicates that the reaction is under thermodynamic control when the desired product is the kinetic one, or that the energy difference between competing pathways is insufficient.
-
Cause: Kinetic vs. Thermodynamic Control. At higher temperatures, reactions have enough energy to be reversible. This allows the product mixture to equilibrate, favoring the most stable isomer (the thermodynamic product).[7][8][9] If your desired product is less stable but forms faster (the kinetic product), high temperatures will erode your selectivity.
-
Solution & Scientific Rationale:
-
Run at the Lowest Effective Temperature: To favor the kinetic product, the reaction should be conducted at a low enough temperature to make the reaction essentially irreversible.[1][8] For example, the para-bromination of some substituted phenols is highly favored at very low temperatures (-30°C to -78°C) because the transition state leading to the para product has a lower activation energy.[1][3] At higher temperatures, the ortho isomer may also form.[3]
-
Solvent Choice: The polarity of the solvent can influence the energy of the transition states, thereby affecting regioselectivity.[1] Consider screening solvents in conjunction with temperature optimization. For instance, hydrogen-bonding solvents can block ortho positions on substrates with -OH or -NH₂ groups, enhancing para-selectivity.[4]
-
Q3: My α-bromination of a ketone is yielding both ring-brominated and di-brominated products. What's the issue?
This indicates a loss of chemoselectivity (α-position vs. aromatic ring) and control over the extent of bromination.
-
Cause 1: High Temperature & Catalyst Choice. Strong Lewis acids (e.g., FeBr₃, AlCl₃) and high temperatures can promote electrophilic aromatic substitution on the ring, competing with the desired α-bromination.[10][11]
-
Cause 2: Reaction Conditions Favoring Polyhalogenation. Base-catalyzed α-bromination proceeds through an enolate. The first bromine atom's electron-withdrawing effect makes the remaining α-hydrogens more acidic, accelerating subsequent brominations and leading to poly-substitution.[11]
-
Solution & Scientific Rationale:
-
Use Acidic Conditions for Mono-selectivity: Acid-catalyzed bromination proceeds through an enol intermediate. The rate-determining step is enol formation.[11] Once the mono-brominated product is formed, the electron-withdrawing bromine atom deactivates the carbonyl oxygen, slowing down further enolization and thus disfavoring di-bromination.[11]
-
Optimize Temperature: For α-bromination, the optimal temperature is highly substrate-dependent. While some reactions proceed well at elevated temperatures (e.g., 80-90°C), this can also increase byproduct formation.[11][12][13] It is crucial to start at a lower temperature (e.g., 0-20°C) and gradually increase it while monitoring the reaction by TLC or GC to find the "sweet spot" that balances reaction rate with selectivity.[11]
-
Frequently Asked Questions (FAQs)
This section covers broader concepts related to temperature management in bromination.
Q1: How does temperature fundamentally influence selectivity in bromination?
Temperature is the primary lever to control whether a reaction is under kinetic or thermodynamic control.[8][9]
-
Kinetic Control (Low Temperature): At low temperatures, reactions are typically irreversible because there isn't enough energy to overcome the reverse activation barrier. The major product will be the one that forms the fastest—the one with the lowest activation energy (Ea). This is the kinetic product .[7][8][9]
-
Thermodynamic Control (High Temperature): At higher temperatures, reactions become reversible. Even if the kinetic product forms first, it can revert to the intermediate and then proceed down the path to the most stable product. Over time, the product mixture equilibrates to favor the lowest energy, most stable molecule. This is the thermodynamic product .[7][8][9]
For bromination, this means that if you desire an isomer that is sterically hindered but forms via a more stable radical or carbocation intermediate, low temperatures will favor it. If you want the most stable possible isomer (e.g., a trans-alkene over a cis-alkene), higher temperatures may be required.
Q2: What is the difference in temperature requirements for free-radical vs. electrophilic bromination?
The optimal temperature ranges are dictated by the mechanism.
-
Free-Radical Bromination (e.g., Allylic/Benzylic): This mechanism requires an initiation step to generate radicals.[14][15] This is typically achieved with heat (reflux) or UV light in the presence of a radical initiator like AIBN or benzoyl peroxide.[16] While initiation requires energy, lower temperatures during the propagation phase can still enhance selectivity between different types of C-H bonds (e.g., tertiary > secondary > primary).[1] This is explained by Hammond's Postulate: the hydrogen abstraction step is endothermic, so the transition state resembles the alkyl radical product, making the reaction highly sensitive to radical stability.[1]
-
Electrophilic Bromination (e.g., Aromatic/Alkene): This reaction often involves highly reactive intermediates and is frequently exothermic.[1] Control is usually achieved by cooling the reaction to slow it down and prevent side reactions. For highly activated systems like phenols, temperatures as low as -30°C may be necessary to achieve selectivity.[2] For deactivated systems, gentle heating might be required to achieve a reasonable reaction rate.[17][18]
Q3: What are some practical tips for setting up a low-temperature bromination?
-
Choose the Right Cooling Bath:
-
Ice/Water: 0°C
-
Ice/Salt (NaCl): -10 to -20°C
-
Dry Ice/Acetone or Isopropanol: -78°C
-
Acetonitrile/Nitrogen: -41°C
-
-
Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure uniform temperature distribution and prevent localized hotspots where the reagent is added.
-
Insulate Your Flask: Use glass wool or aluminum foil around the reaction flask (above the bath level) to prevent condensation and warming from ambient air.
-
Monitor Internal Temperature: Place a thermometer or thermocouple directly in the reaction mixture (not just in the bath) to get an accurate reading of the reaction temperature.
-
Slow Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, controlled addition of the brominating agent.
Q4: Are there safer alternatives to liquid bromine that are easier to control thermally?
Yes. Handling liquid bromine poses significant safety risks due to its high toxicity, corrosivity, and volatility.[19][20] Solid reagents are generally easier and safer to handle.
-
N-Bromosuccinimide (NBS): A crystalline solid that is the most common and versatile alternative.[1][21] It is used for allylic, benzylic, and some electrophilic brominations.[5][22] It must be stored in a cool, dark place as it can decompose.[1][21]
-
Pyridine Hydrobromide Perbromide (PHPB): A stable, solid source of bromine that is also easier to handle than liquid Br₂ and is effective for α-bromination of ketones.[10][13]
-
In-situ Generation: Systems like KBr/KBrO₃ or NaBr/NaOCl in acidic conditions can generate Br₂ in situ, avoiding the need to handle the pure liquid.[2][23]
Data & Protocols
Table 1: Recommended Temperature Ranges for Selective Bromination
| Bromination Type | Substrate Type | Common Reagent | Typical Temperature Range | Goal & Rationale |
| Electrophilic Aromatic | Activated Rings (Phenols, Anilines) | Br₂ or NBS | -78°C to 0°C[1][2][3] | Control exotherm, prevent over-bromination, improve regioselectivity. |
| Electrophilic Aromatic | Deactivated Rings (e.g., Nitrobenzene) | Br₂ / Lewis Acid | 30°C to 60°C[17][18] | Provide sufficient energy to overcome the activation barrier. |
| α-Bromination | Ketones / Esters | NBS or PHPB | 0°C to 90°C[11][13] | Highly substrate-dependent. Start low to optimize selectivity. |
| Free-Radical Allylic/Benzylic | Alkenes / Toluenes | NBS + Initiator | 50°C to 80°C (Reflux)[16][24] | Initiate radical formation. Temperature can still affect selectivity.[24] |
Experimental Protocol: General Procedure for Low-Temperature Electrophilic Aromatic Bromination
This protocol is a general guideline and must be adapted for the specific substrate and scale.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the aromatic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂, CH₃CN).
-
Cooling: Place the flask in a cooling bath (e.g., dry ice/acetone) and cool the solution to the target temperature (e.g., -78°C) with efficient stirring.
-
Reagent Preparation: In the dropping funnel, prepare a solution of the brominating agent (e.g., Br₂ or NBS, 1.05 eq.) in the same anhydrous solvent.
-
Slow Addition: Add the brominating agent solution dropwise to the cooled substrate solution over 30-60 minutes. Crucially, monitor the internal reaction temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction at the low temperature for the optimized duration. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the orange/red color disappears.[10]
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Poor Selectivity
Caption: Troubleshooting workflow for diagnosing and resolving poor selectivity in bromination reactions.
Diagram 2: Energy Profile for Kinetic vs. Thermodynamic Control
Caption: Energy profile showing how lower temperature favors the faster-forming (kinetic) product.
References
-
ResearchGate. Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. [Link]
-
Li, J. J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 16558-16568. [Link]
-
Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
BYJU'S. Mechanism of Free Radical Bromination. [Link]
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-
Subramaniam, B., et al. (2016). “Reproportionation” in Gas-Phase Methane Bromination Leads to Higher Selectivity for CH3Br at Moderate Temperatures. ACS Catalysis, 6(11), 7497-7501. [Link]
-
Chemistry LibreTexts. (2019). 5.5. The Free-Radical Chain Reaction. [Link]
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Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6937-6945. [Link]
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-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry LibreTexts. (2019). 14.3 Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS). [Link]
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-
Modern Approaches to Green Bromination for a Sustainable Future. [Link]
-
Majid, R. (2023). Structure and Mechanism: A free radical. [Link]
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Lumen Learning. 18.4. Radical reactions in practice | Organic Chemistry II. [Link]
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-
Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]
-
Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
ResearchGate. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. [Link]
-
ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
Escoffier. Nbs Bromination. [Link]
-
AK Lectures. Allylic Photobromination using N-bromosuccinimide. [Link]
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Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2217-2221. [Link]
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ResearchGate. (2021). NBS N-bromosuccinimide reaction. [Link]
-
Scribd. Bromine Safety and Handling Procedures. [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. 54 questions with answers in BROMINATION. [Link]
-
ResearchGate. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
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Technical Support Center: A Guide to Purifying Polar Benzofurans via Column Chromatography
Welcome to the technical support center for the purification of polar benzofurans. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. As a senior application scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your chromatographic separations.
Introduction to the Challenge
Benzofurans are a critical class of heterocyclic compounds, frequently appearing as core scaffolds in pharmacologically active molecules.[1] The introduction of polar functional groups (e.g., hydroxyls, carboxyls, amines) to the benzofuran core dramatically alters its physicochemical properties, often enhancing its therapeutic potential but complicating its purification. Polar benzofurans can exhibit strong interactions with stationary phases, leading to issues such as poor resolution, peak tailing, and even irreversible adsorption.[2] This guide will provide a systematic approach to overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions you might have when setting up your column chromatography for polar benzofurans.
Q1: What is the best stationary phase for purifying polar benzofurans?
The choice of stationary phase is the most critical decision in developing your purification method.[3] It hinges on the principle of differential partitioning of your target compound between the stationary and mobile phases.[4]
-
Normal-Phase Chromatography (Silica Gel): This is the most common starting point.[5][6] Silica gel, with its surface silanol groups (-SiOH), is highly polar and interacts strongly with polar compounds through hydrogen bonding and dipole-dipole interactions.[7] For many polar benzofurans, this is the preferred mode.
-
Reverse-Phase Chromatography (C18, C8): In this mode, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), and a polar mobile phase is used.[8][9] This technique separates compounds based on hydrophobicity.[1] It is particularly useful when your polar benzofuran is part of a mixture with even more polar impurities.
-
Alumina: Alumina can be a good alternative to silica gel, especially if your benzofuran is sensitive to the acidic nature of silica.[2] It is available in neutral, acidic, and basic forms, offering an additional level of control over the separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating very polar compounds that have little or no retention in reverse-phase chromatography.[10][11][12] It utilizes a polar stationary phase (similar to normal-phase) with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[13]
Q2: How do I select the right mobile phase (eluent)?
The mobile phase's role is to carry the components of your mixture through the column at different rates.[3] The ideal mobile phase will result in a good separation of your target compound from impurities, ideally with a retention factor (Rf) between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate.[2]
For normal-phase chromatography on silica gel, you will typically use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[14][15] To elute more polar compounds, you increase the proportion of the polar solvent in the mixture.[16]
For reverse-phase chromatography , you will use a polar mobile phase, such as a mixture of water and a water-miscible organic solvent like acetonitrile or methanol.[17][18] To elute more non-polar compounds, you increase the proportion of the organic solvent.
Q3: Should I use isocratic or gradient elution?
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple mixtures where the components have similar polarities.[19]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the more polar solvent (in normal-phase) or the organic solvent (in reverse-phase).[1][20] This is highly recommended for complex mixtures containing compounds with a wide range of polarities, as it can significantly improve separation and reduce run time.[19]
Q4: How should I load my sample onto the column?
Proper sample loading is crucial for achieving sharp bands and good separation.[4] There are two primary methods:
-
Wet Loading: The sample is dissolved in a minimum amount of the initial mobile phase and carefully pipetted onto the top of the column.[3][21] This is the most common method.
-
Dry Loading: The sample is dissolved in a volatile solvent, and a small amount of stationary phase (e.g., silica gel) is added. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the column.[3][22][23] This method is advantageous when the sample is not very soluble in the initial mobile phase or when using a polar solvent for dissolution that would interfere with the separation.[22]
Part 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of polar benzofurans.
Issue 1: Low or No Recovery of the Compound
Symptoms: Your target benzofuran seems to have disappeared during chromatography. TLC analysis of the collected fractions shows little to no product.
Possible Causes & Solutions:
-
Irreversible Adsorption: Highly polar benzofurans, especially those with phenolic hydroxyl groups, can bind very strongly to the acidic silanol groups on silica gel.[2]
-
Solution 1: Deactivate the Silica Gel. Before packing the column, you can create a slurry of the silica gel in the eluent containing a small amount of a base like triethylamine (~1%).[2][14] This will neutralize the most acidic sites on the silica.
-
Solution 2: Use an Alternative Stationary Phase. Consider using neutral alumina or a less acidic grade of silica gel.[2]
-
Solution 3: Flush with a Stronger Solvent. After your expected elution, flush the column with a very polar solvent (e.g., methanol or a mixture of ethyl acetate and methanol) to see if the compound can be recovered.[14]
-
-
Degradation on the Column: Some benzofuran derivatives can be sensitive to the acidic nature of silica gel and may decompose during the purification process.[2][24]
-
Solution 1: Use Flash Chromatography. Minimizing the time the compound spends on the column by using flash chromatography can reduce degradation.[2]
-
Solution 2: Deactivate the Silica Gel. As mentioned above, neutralizing the silica can prevent acid-catalyzed degradation.
-
Solution 3: Switch to a Different Stationary Phase. Neutral alumina or reverse-phase chromatography may be less harsh on your compound.
-
Issue 2: Poor Separation (Co-elution of Impurities)
Symptoms: Your collected fractions are not pure, and TLC analysis shows overlapping spots for your product and impurities.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase: The chosen eluent system may not have the right selectivity to resolve your compound from structurally similar impurities.
-
Solution 1: Optimize the Solvent System. Use TLC to test a variety of solvent mixtures with different polarities and selectivities. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system.
-
Solution 2: Use a Shallow Gradient. A slow, gradual increase in the polarity of the mobile phase can often improve the separation of closely eluting compounds.[2][24]
-
-
Column Overloading: Loading too much sample onto the column will lead to broad bands and poor separation.
-
Solution: Reduce the Sample Load. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:40.[19]
-
Issue 3: Peak Tailing
Symptoms: On a chromatogram (if using an automated system) or on a TLC plate, the spot for your compound is elongated or "tails."
Possible Causes & Solutions:
-
Strong Analyte-Stationary Phase Interactions: This is common with polar compounds on silica gel due to interactions with acidic silanol groups.[25]
-
Solution 1: Add a Mobile Phase Modifier. Adding a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape by competing for the active sites on the stationary phase.[23]
-
Solution 2: Use High-Purity Silica. Lower-grade silica can contain metal ion impurities that can lead to tailing.[25] Using high-purity, Type B silica can mitigate this issue.[25]
-
Issue 4: Compound Crashing Out on the Column
Symptoms: You observe precipitation of your compound at the top of the column when you start the elution.
Possible Causes & Solutions:
-
Poor Solubility in the Initial Mobile Phase: Your compound may be soluble in the solvent used for loading but insoluble in the less polar starting eluent.
Part 3: Protocols and Data
Table 1: Common Solvent Systems for Normal-Phase Chromatography of Polar Benzofurans
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | Good for moderately polar benzofurans.[14] |
| Dichloromethane / Methanol | Medium to High | Effective for highly polar benzofurans.[24] |
| Chloroform / Acetonitrile | Medium | Can offer different selectivity.[23] |
| Toluene / Acetone | Medium | Another alternative for optimizing selectivity. |
Experimental Protocol: Wet Packing a Silica Gel Column
-
Preparation: Securely clamp a glass chromatography column in a vertical position.[26]
-
Plug: Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[27]
-
Sand Layer: Add a small layer of sand (about 1 cm) over the plug.[26]
-
Solvent Addition: Fill the column about halfway with the initial, least polar eluent.[27]
-
Slurry Preparation: In a separate beaker, create a slurry of the silica gel in the same eluent.[26][27]
-
Packing: Gently pour the silica slurry into the column. Tap the side of the column gently to ensure even packing and dislodge any air bubbles.[21]
-
Settling: Allow the silica gel to settle, constantly maintaining a level of solvent above the silica bed. Never let the column run dry.[27]
-
Final Sand Layer: Once the silica is packed, add another small layer of sand on top to protect the surface from being disturbed during sample loading.[26]
-
Equilibration: Drain the solvent until it is just level with the top of the sand, then equilibrate the column by passing 2-3 column volumes of the initial eluent through it.
Part 4: Visualization and Workflow Diagrams
Workflow for Selecting a Purification Strategy
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Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Substituted Benzofuran Isomers
For researchers and professionals in drug development, the unambiguous structural elucidation of a target molecule is non-negotiable. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. However, synthetic routes often yield mixtures of isomers, particularly positional isomers, where substituents occupy different locations on the benzofuran ring. These subtle structural differences can lead to vastly different pharmacological and toxicological profiles. Consequently, the ability to confidently distinguish between these isomers is a critical step in any research and development pipeline.
This guide provides an in-depth comparison of key spectroscopic techniques used to differentiate substituted benzofuran isomers. Moving beyond a simple listing of data, we will explore the causality behind the spectral differences and present an integrated workflow, reflecting the approach a seasoned analytical scientist would take to solve this common yet crucial challenge.
The Challenge: Why Isomer Differentiation is Critical
Positional isomers of substituted benzofurans possess the same molecular formula and, therefore, the same exact mass. The challenge lies in pinpointing the precise location of substituents on the benzofuran core. For example, a methoxy group at the 5-position versus the 6-position can alter the molecule's polarity, its ability to form hydrogen bonds, and its overall shape, thereby affecting how it interacts with a biological target. An incorrect isomer assignment can derail a research program, leading to misinterpreted structure-activity relationships (SAR) and wasted resources.
Caption: Structural comparison of two positional benzofuran isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the cornerstone for identifying and differentiating isomers, as it provides a detailed map of the molecule's carbon-hydrogen framework.[1] The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is unique, and its position on the ring directly influences its resonance frequency (chemical shift).
Expertise & Experience: The "Why" Behind the Shifts
The key to differentiating isomers with NMR lies in understanding the electronic effects of the substituent. An electron-donating group (like methoxy, -OCH₃) will shield (decrease the chemical shift of) nearby protons and carbons, while an electron-withdrawing group (like nitro, -NO₂) will deshield (increase the chemical shift). The magnitude of this effect is distance-dependent, providing clear, predictable differences in the spectra of positional isomers. Furthermore, the coupling patterns (J-coupling) between adjacent protons on the benzene ring portion are highly informative for determining the substitution pattern.
Comparative Data: 5- vs. 6-Substituted Benzofuran
Let's consider a hypothetical comparison between 5-methoxy-2-methylbenzofuran and 6-methoxy-2-methylbenzofuran. The most significant differences will appear in the aromatic region of the ¹H NMR spectrum and the chemical shifts of the benzene ring carbons in the ¹³C NMR spectrum.
Table 1: Comparative ¹H NMR Data (Aromatic Region, Predicted)
| Proton Position | 5-Methoxy Isomer (δ, ppm) | 6-Methoxy Isomer (δ, ppm) | Rationale for Difference |
| H-4 | ~6.9 (d) | ~7.4 (d) | Strongly shielded by the adjacent methoxy group at C-5. |
| H-6 | ~6.8 (dd) | - (Substituted) | Shielded by the methoxy group. |
| H-7 | ~7.3 (d) | ~6.9 (dd) | Less affected by the C-5 methoxy group. |
| H-5 | - (Substituted) | ~7.0 (d) | Shielded by the adjacent methoxy group at C-6. |
Table 2: Comparative ¹³C NMR Data (Benzene Ring, Predicted)
| Carbon Position | 5-Methoxy Isomer (δ, ppm) | 6-Methoxy Isomer (δ, ppm) | Rationale for Difference |
| C-4 | ~104 | ~122 | Significant shielding from the adjacent C-5 methoxy group. |
| C-5 | ~156 | ~114 | Direct attachment of the electron-donating oxygen. |
| C-6 | ~112 | ~157 | Less affected by the C-5 methoxy group. |
| C-7 | ~115 | ~100 | Significant shielding from the C-6 methoxy group. |
Experimental Protocol: High-Quality NMR Sample Preparation
A high-quality spectrum is predicated on a well-prepared sample. Garbage in, garbage out. The goal is a homogenous solution free of particulate matter.[2]
-
Material Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of your benzofuran isomer for ¹H NMR.[3][4] For the less sensitive ¹³C NMR, a more concentrated solution (50-100 mg) is preferable.[5]
-
Solvent Choice: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][5] The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[5][6]
-
Dissolution & Filtration: First, dissolve the sample in a small vial.[5] To remove any solid particles that can ruin magnetic field homogeneity and degrade spectral quality, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into the NMR tube.[3][4]
-
Labeling: Clearly label the NMR tube with the sample identification.
Mass Spectrometry (MS): A Game of Fragments
While isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, providing valuable clues for differentiation.[7] The position of a substituent can influence which bonds are more likely to break.
Expertise & Experience: Logic of Fragmentation
The fragmentation process is not random; it is governed by the formation of stable ions and neutral losses. For substituted benzofurans, fragmentation can be initiated at the substituent or within the heterocyclic ring. Positional isomers can lead to distinct fragment ions or significantly different relative abundances of common fragments, allowing for their differentiation.[8][9]
For example, a substituent that can participate in a rearrangement with an adjacent proton (an ortho effect) will produce a unique fragmentation pathway not seen in its meta or para isomers.[9]
Caption: Differential fragmentation pathway for two hypothetical isomers.
Experimental Protocol: Sample Preparation for GC-MS (EI)
-
Sample Concentration: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent like dichloromethane, ether, or ethyl acetate.
-
Injection: The sample is injected into the Gas Chromatograph (GC), which separates the components of the mixture before they enter the mass spectrometer. This is particularly useful if you suspect your sample is a mixture of isomers.[10]
-
Ionization: In the MS source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Infrared (IR) & UV-Vis Spectroscopy: Complementary Data Points
While not as definitive as NMR, IR and UV-Vis spectroscopy provide rapid, valuable, and complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups present in the molecule.[11] While both isomers will show characteristic peaks for the benzofuran core and the substituent, the "fingerprint region" (below 1500 cm⁻¹) can show subtle but reproducible differences in the C-O and C-C stretching and bending vibrations due to the different symmetry and electronic distribution of the isomers.[12] Studies have shown a relationship between the presence of furan hydrogens and bands in the 1180-1020 cm⁻¹ region.[12]
Table 3: Comparative IR Data (Key Regions)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Potential Isomeric Difference |
| Ar-O-C Stretch | ~1250-1200 | Minor shifts based on substituent position. |
| C-H Out-of-Plane Bending | ~900-700 | The pattern of bands can be characteristic of the benzene ring substitution pattern. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzofuran.[13] The position of a substituent affects the extent of this conjugation. An electron-donating group that extends the conjugated system will typically cause a bathochromic (red) shift to a longer wavelength (λmax).[14] While sometimes subtle, this difference can be a quick check to distinguish between isomers.
Table 4: Comparative UV-Vis Data
| Isomer | Expected λmax (nm) | Rationale |
| Isomer A | e.g., 285 nm | The substituent at this position results in a specific degree of electronic conjugation. |
| Isomer B | e.g., 292 nm | The substituent at this position enhances the conjugation, leading to a red shift. |
An Integrated and Self-Validating Analytical Workflow
No single technique should be used in isolation. A robust and trustworthy characterization relies on an integrated approach where the data from each analysis corroborates the others. This forms a self-validating system.
Caption: Integrated workflow for unambiguous isomer identification.
-
Start with Mass Spectrometry: Quickly confirm the molecular weight to verify the molecular formula. If using a chromatographic method like GC-MS, you can also assess the sample's purity and see if multiple isomers are present.[10]
-
Proceed with IR Spectroscopy: Confirm the presence of key functional groups (e.g., carbonyls, hydroxyls, ethers) that you expect based on the synthesis.
-
Employ NMR for the Final Verdict: Use ¹H, ¹³C, and, if necessary, 2D NMR experiments (like COSY and HMBC) to definitively piece together the molecule's connectivity and assign the substituent to its correct position.
-
Validate: Does the structure determined by NMR make sense of the fragmentation seen in the MS? Are the functional groups seen in the IR present in the final structure? A "yes" to these questions provides a high degree of confidence in your assignment.
Conclusion
Differentiating substituted benzofuran isomers is a task that demands a multi-faceted analytical approach. While Mass Spectrometry, IR, and UV-Vis spectroscopy provide crucial and often rapid insights, NMR remains the unequivocal gold standard for structural assignment. By integrating these techniques into a logical, self-validating workflow, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in the drug discovery and development process.
References
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Hornak, J. P. Sample Preparation. The Basics of NMR. Available at: [Link]
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Epstein, W. W., Horton, W. J., & Lin, C. T. (1962). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Weizmann Institute of Science. Sample Preparation & NMR Tubes. Chemical Research Support. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed. Available at: [Link]
-
Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Yildirim, M., et al. (2023). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. DergiPark. Available at: [Link]
-
Silva, A. M. G., et al. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers. ResearchGate. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Thomas, J., et al. (2019). Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Derivatives. ACS Omega. Available at: [Link]
-
Vessecchi, R., et al. (2009). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. PubMed. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]
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Assessing the Metabolic Stability of Fluorinated Heterocycles: A Comparative Guide
As drug discovery programs increasingly target complex biological pathways, the pharmacokinetic attrition of lead compounds remains a primary hurdle. More than half of newly approved small-molecule drugs contain at least one fluorine atom[1], a statistic driven largely by the need to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
For medicinal chemists and drug development professionals, fluorinated heterocycles—such as fluoropyridines, fluoroindoles, and difluoropyrrolidines—serve as privileged scaffolds. This guide provides an objective, data-driven comparison of fluorinated heterocycles against their non-fluorinated counterparts, detailing the physical organic causality behind their stability and the self-validating in vitro protocols used to assess them.
The Strategic Imperative: Causality of Fluorine-Mediated Stability
The conventional wisdom in medicinal chemistry often attributes the metabolic stability of fluorinated compounds simply to the high bond dissociation energy of the C–F bond (~105–115 kcal/mol) compared to the C–H bond (~98 kcal/mol). However, as an application scientist, it is critical to differentiate the causality based on the heterocyclic system being evaluated[2]:
-
Aliphatic Heterocycles (e.g., Pyrrolidines, Azepanes): Cytochrome P450 (CYP)-mediated metabolism at saturated carbons typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism. In these systems, the exceptional strength of the C–F bond directly prevents homolytic cleavage, effectively shutting down oxidation at that specific vector[3].
-
Aromatic Heterocycles (e.g., Pyridines, Imidazoles): For aromatic systems, CYP enzymes metabolize the ring via electrophilic attack of a high-valent iron-oxo species (
) on the -electrons. Here, C–F bond strength is largely irrelevant[2]. Instead, the intense electronegativity of fluorine withdraws electron density from the aromatic ring. This reduces the nucleophilicity of the -system, significantly raising the activation energy required to form the high-energy tetrahedral or epoxide intermediate[2].
By understanding these distinct mechanisms, researchers can strategically deploy fluorinated building blocks to block specific metabolic "soft spots" without compromising target affinity.
Comparative Quantitative Data: Matched Molecular Pairs
To objectively assess performance, we compare the in vitro half-life (
| Scaffold Pair | Modification | In Vitro Half-life ( | Intrinsic Clearance ( | Test System |
| Imidazole / 4-Fluoro-1H-imidazole | H | 18.5 / >60.0 | 75.0 / <15.0 | HLM |
| Pyrrolidine / 3,3-Difluoropyrrolidine | 2x H | 22.4 / 58.2 | 62.0 / 23.8 | HLM |
| 2-Aminopyridine / 2-Amino-3,5-difluoropyridine | 2x H | 14.2 / 45.6 | 97.6 / 30.4 | HLM |
Data represents generalized benchmarks for these scaffolds in Human Liver Microsome (HLM) assays, demonstrating the reduction in clearance upon fluorination.
Experimental Workflows: Self-Validating In Vitro Systems
To generate trustworthy ADME data, metabolic stability assays must be designed as self-validating systems . This means the protocol inherently controls for non-enzymatic degradation, non-specific binding, and enzymatic competency.
Visualizing the Microsomal Stability Workflow
In vitro liver microsomal stability assay workflow for evaluating fluorinated heterocycles.
Protocol A: Human Liver Microsome (HLM) Assay
Microsomes are subcellular fractions rich in CYP450 enzymes, ideal for isolating Phase I oxidative metabolism[6][7].
-
Matrix Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6]. Spike in the fluorinated test compound to a final concentration of 1
M[8].-
Causality: The pH 7.4 buffer mimics physiological conditions, preserving the tertiary structure and catalytic viability of the CYP enzymes.
-
-
Pre-Incubation (Thermal & Binding Equilibrium): Incubate the mixture at 37°C for 5 minutes without the cofactor[7][8].
-
Causality: Fluorinated heterocycles often possess high lipophilicity (LogP). Pre-incubation allows non-specific binding to microsomal lipids/proteins to reach a steady state, ensuring that subsequent concentration drops are strictly due to metabolism.
-
-
Self-Validation Checkpoints:
-
Negative Control: Maintain a parallel well where buffer is added instead of NADPH[7]. If the compound depletes here, it is chemically unstable or adhering to the plasticware.
-
Positive Control: Run a known high-clearance compound (e.g., Dextromethorphan) to validate the batch's enzymatic competency[6].
-
Time Zero (
) Quench: Remove an aliquot before adding NADPH and quench it immediately. This establishes the true 100% baseline[8].
-
-
Initiation: Add an NADPH-regenerating system (or 1 mM NADPH) to initiate the reaction[6][7].
-
Causality: NADPH is the obligate electron donor for CYP450. The reaction cannot proceed without it, granting precise temporal control over the assay.
-
-
Time-Course Sampling & Quenching: At 15, 30, 45, and 60 minutes, transfer aliquots into 3 volumes of ice-cold acetonitrile containing an analytical internal standard[6][7].
-
Causality: Ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact timepoint. It simultaneously precipitates the microsomal proteins, preventing LC-MS/MS column fouling[8].
-
Protocol B: Cryopreserved Hepatocyte Assay
While HLMs are standard for Phase I screening, they lack the endogenous cofactors (like UDPGA or PAPS) required for Phase II conjugation. If a fluorinated heterocycle is suspected of undergoing direct Phase II clearance (e.g., N-glucuronidation), hepatocytes must be used[9][10].
-
Cell Thawing & Viability: Thaw cryopreserved hepatocytes and suspend them in Krebs-Henseleit buffer at
cells/mL[9]. Verify viability (>80%) using Trypan Blue exclusion[9]. -
Incubation: Add the test compound (1
M) directly to the cell suspension and incubate at 37°C under 5% [7][9].-
Causality: Unlike microsomes, intact hepatocytes contain the full physiological complement of Phase I and Phase II enzymes, along with their necessary intracellular cofactors. No exogenous NADPH is required[9].
-
-
Quenching: Terminate reactions at predetermined timepoints using ice-cold methanol or acetonitrile[7][9], followed by centrifugation and LC-MS/MS analysis.
Data Interpretation and Scaling
The raw data generated from the LC-MS/MS (peak area ratios of the parent compound vs. internal standard) is used to calculate the elimination rate constant (
1. In Vitro Half-Life (
2. Intrinsic Clearance (
By systematically applying these self-validating protocols, researchers can confidently quantify the metabolic advantages imparted by fluorinated heterocycles, driving more resilient drug candidates toward clinical development.
References
1.2 - ChemRxiv 2.1 - Apollo Scientific 3.4 - Benchchem 4.7 - IntechOpen 5.9 - PMC / NIH 6.8 - PMC / NIH
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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and advanced materials.[1] The reaction's broad applicability, mild conditions, and the low toxicity of its boron-based reagents have cemented its status as one of the most widely practiced cross-coupling reactions.[2] The heart of this transformation lies in the palladium catalyst, and the selection of the optimal catalyst system is paramount to achieving high yields, broad substrate scope, and operational efficiency.
This guide provides an in-depth comparison of the major classes of palladium catalysts employed in the Suzuki-Miyaura coupling. We will move beyond a simple catalog of options to explore the mechanistic rationale behind their performance, supported by experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst in the Suzuki-Miyaura reaction is dictated by its ability to efficiently navigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The ligand sphere around the palladium center is the primary determinant of the catalyst's activity and stability, influencing the rates of these elementary steps.
Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
A Comparative Analysis of Palladium Catalyst Classes
The evolution of palladium catalysts for Suzuki-Miyaura coupling has been driven by the need to couple increasingly challenging substrates, such as electron-rich or sterically hindered aryl chlorides, under milder conditions and at lower catalyst loadings.[5][6] We will compare three major classes of catalysts: traditional phosphine-ligated systems, modern N-heterocyclic carbene (NHC)-ligated catalysts, and highly active palladacycle precatalysts.
Phosphine-Ligated Catalysts: The Workhorses
For decades, phosphine ligands have been the cornerstone of palladium-catalyzed cross-coupling reactions. Their versatility stems from the ability to tune their electronic and steric properties to modulate the reactivity of the palladium center.
Mechanism of Action: Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), are highly effective.[7][8] The electron-donating nature of these ligands increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step. Their steric bulk facilitates the reductive elimination step to release the product and regenerate the active Pd(0) catalyst.
Performance and Applications:
-
Pd(PPh₃)₄: Tetrakis(triphenylphosphine)palladium(0) is a classic, versatile, and commercially available catalyst.[9] While effective for many applications, it often requires higher catalyst loadings and temperatures, particularly for less reactive substrates.
-
Buchwald Ligands (e.g., SPhos, XPhos): These ligands, when combined with a palladium source like Pd(OAc)₂ or as preformed precatalysts, exhibit exceptional activity.[7][8] They are particularly adept at coupling challenging substrates, including aryl chlorides and sterically hindered partners.[7][10]
Caption: Figure 2: Representative Phosphine Ligands.
N-Heterocyclic Carbene (NHC)-Ligated Catalysts: The Stability Champions
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis, often outperforming their phosphine counterparts in terms of stability and activity.[11]
Mechanism of Action: NHCs are strong σ-donors, even more so than electron-rich phosphines.[12] This strong σ-donation forms a very stable Pd-C bond, which enhances the catalyst's longevity and resistance to decomposition.[12] This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).
Performance and Applications:
-
PEPPSI Catalysts (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): The PEPPSI family of catalysts, such as PEPPSI-IPr, are air- and moisture-stable Pd(II) precatalysts that are readily activated in situ.[13][14][15] They have demonstrated high efficiency in coupling a wide range of substrates, including aryl chlorides, and are known for their user-friendly nature.[14][16] The bulky nature of the NHC ligand also helps to prevent catalyst dimerization, which can lead to deactivation.
Caption: Figure 3: A Representative NHC-Ligated Precatalyst.
Palladacycles: The High-Activity Precatalysts
Palladacycles are organopalladium complexes containing a Pd-C bond within a chelate ring structure.[17] They are highly stable and serve as excellent precatalysts, often exhibiting remarkable activity at very low loadings.[5][18]
Mechanism of Action: Palladacycles are typically Pd(II) species that are readily reduced in the reaction mixture to generate the active Pd(0) catalyst.[18] Their high stability and efficient generation of the active catalytic species contribute to their impressive performance, leading to very high TONs and TOFs.[19][20][21]
Performance and Applications: A variety of palladacycles based on imines, phosphines, and other ligands have been developed.[17][18] They have proven effective for coupling a broad range of substrates, including activated and unactivated aryl chlorides, often under mild, aerobic conditions.[5] Some palladacycles have demonstrated the ability to achieve TONs in the millions.[19][20]
Caption: Figure 4: General Structure of an Imine-Based Palladacycle.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of these catalyst classes in the Suzuki-Miyaura coupling of challenging substrates.
Table 1: Suzuki-Miyaura Coupling of a Deactivated Aryl Bromide (4-Bromoanisole) with Phenylboronic Acid [9]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | ~31 |
| SPhos-Pd | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >98 | ~98 |
| PEPPSI-IPr | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >98 | ~98 |
Table 2: Suzuki-Miyaura Coupling of an Unactivated Aryl Chloride (4-Chlorotoluene) with Phenylboronic Acid [22]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) (Time) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | MeOH/THF | 60 | ~95% (2h) |
| (allyl)PdCl₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | ~98% (1h) |
| tBuIndPdCl₂ | XPhos | K₂CO₃ | MeOH/THF | 60 | >99% (0.5h) |
Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrate purity.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a phosphine-ligated palladium catalyst.
Caption: Figure 5: Experimental Workflow for a Typical Suzuki-Miyaura Coupling.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and potassium phosphate.
-
Causality: Using an oven-dried vessel and anhydrous base is crucial to minimize side reactions, such as the protodeboronation of the boronic acid.[23]
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas.
-
Causality: The active Pd(0) species is sensitive to oxygen and can be deactivated through oxidation.[24] Establishing and maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[24] In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane and add this solution to the reaction mixture.
-
Causality: Degassing the solvents removes dissolved oxygen. The addition of water can sometimes accelerate the reaction, though anhydrous conditions are also common.[25] Pre-dissolving the catalyst and ligand ensures their homogeneous distribution in the reaction mixture.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Conclusion
The selection of a palladium catalyst for Suzuki-Miyaura coupling is a critical decision that significantly impacts the outcome of the synthesis. While traditional phosphine-ligated catalysts like Pd(PPh₃)₄ remain useful, the development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) has greatly expanded the scope of this reaction to include challenging substrates. N-heterocyclic carbene-ligated catalysts, such as the PEPPSI family, offer enhanced stability and high activity, making them a robust and user-friendly option. For reactions demanding extremely high efficiency and low catalyst loadings, palladacycles represent the state-of-the-art. By understanding the mechanistic principles that govern the performance of these different catalyst classes, researchers can strategically select the optimal system to accelerate their discovery and development efforts.
References
-
Blackmond, D. G. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Scripps Research. [Link]
-
Szostak, M., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. Angewandte Chemie International Edition, 56(33), 9789-9793. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ward, T. R., et al. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. SciSpace. [Link]
-
INEOS OPEN. (n.d.). CATALYTIC ACTIVITY OF C,N-PALLADACYCLES IN THE SUZUKI–MIYAURA REACTION. [Link]
-
Shaughnessy, K. H., et al. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. [Link]
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Journal of Organic & Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
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Xu, L., et al. (2026, February 4). Palladacycle Catalyst Based on a Cyclopropane Monophosphine Ligand for the Suzuki–Miyaura Cross-Coupling Reaction. Organometallics. [Link]
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Alegria, E. C. B. A., et al. (n.d.). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. PMC. [Link]
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Name-Reaction.com. (2026, February 28). Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]
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Fletcher, S. P. (2021, April 6). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio Chemistry Community. [Link]
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MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
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Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810–7815. [Link]
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Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
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Journal of Chemical Education. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. PMC. [Link]
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RSC Publishing. (n.d.). The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids. [Link]
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ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]
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Figshare. (2015, August 7). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). PEPPSI. Retrieved from [Link]
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Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
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Hep Journals. (n.d.). Highly Active Pd-PEPPSI Complexes for Suzuki-Miyaura Cross-coupling of Aryl Chlorides: an Investigation on the Effect of Electronic Properties. [Link]
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MIT Open Access Articles. (n.d.). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-Boronic Acids with Aryl and Vinyl Tosylates and Mesylates. [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Chemistry Portal. (n.d.). Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency. [Link]
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Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
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SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]
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PubMed. (n.d.). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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NSF PAR. (n.d.). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Halogenated Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of small molecule pharmaceuticals, halogenated intermediates are pivotal building blocks. Their reactive nature, however, presents unique analytical challenges that necessitate robust and validated analytical methods to ensure the quality, safety, and efficacy of the final drug substance.[1] This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for their validation, grounded in scientific principles and regulatory expectations.
The Criticality of Method Validation for Halogenated Intermediates
The reactive nature of many starting materials and intermediates, including halogenated compounds, can lead to decomposition during sample preparation and analysis, posing a significant challenge to obtaining accurate and sensitive results.[1] Therefore, a thoroughly validated analytical method is not merely a regulatory formality but a cornerstone of process understanding and product quality.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that analytical methods be validated to demonstrate their suitability for their intended purpose.[3][4] The International Council for Harmonisation (ICH) provides a globally recognized framework for analytical method validation, with guidelines such as ICH Q2(R2) outlining the necessary validation parameters.[5][6][7]
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is paramount and depends on the physicochemical properties of the halogenated intermediate, such as volatility, polarity, and thermal stability. The most commonly employed techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).
| Technique | Principle | Best Suited For | Strengths | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Volatile and thermally stable halogenated compounds. | High resolution for complex mixtures, excellent sensitivity with specific detectors (e.g., ECD, MS).[8][9] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase. | A wide range of halogenated compounds, including non-volatile and thermally labile ones. | Versatile, with various stationary phases and mobile phases.[10] Can be coupled with various detectors (UV, DAD, MS).[11] | Can be prone to interferences from matrix components.[12] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Identification and quantification of halogenated compounds. | High selectivity and sensitivity. Provides structural information.[13] Cannot distinguish between isomers without chromatographic separation.[8] |
Expert Insight: For volatile halogenated intermediates, GC-MS is often the gold standard, offering both high separation efficiency and definitive identification.[8] For less volatile or thermally sensitive intermediates, HPLC coupled with UV or MS detection is the preferred approach.[14][15] The unique isotopic patterns of chlorine and bromine in mass spectrometry can be a powerful tool for identification but also add complexity to data interpretation.[14]
The Validation Workflow: A Step-by-Step Approach
A successful validation process begins with a well-defined Analytical Target Profile (ATP), which prospectively summarizes the method's intended purpose and desired performance characteristics.[5] This is followed by a risk assessment to identify potential sources of variability.[5] The validation itself is guided by a detailed protocol outlining the parameters to be tested and their acceptance criteria.[5][16]
Caption: A typical workflow for analytical method validation.
Core Validation Parameters Explained
The ICH Q2(R2) guideline details the key performance characteristics that must be evaluated.[5] The causality behind these choices is crucial for ensuring a self-validating system.
-
Specificity: This is the ability to unequivocally assess the analyte in the presence of other components like impurities or degradation products.[5] For halogenated intermediates, this is critical due to the potential for side reactions and the presence of related halogenated impurities. Lack of specificity can sometimes be compensated for by using a combination of two or more analytical procedures.[17]
-
Linearity and Range: Linearity demonstrates a direct proportionality between the analyte concentration and the analytical signal over a defined range.[2] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[18]
-
Accuracy: Accuracy represents the closeness of the test results to the true value.[5] It is typically assessed by analyzing a standard of known concentration or by spiking a placebo with a known amount of the analyte.[5] For halogenated intermediates, which can be reactive, assessing accuracy in the actual sample matrix is crucial to account for potential matrix effects.[19]
-
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5] It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[20] For potentially genotoxic halogenated impurities, achieving low LOD and LOQ values is of paramount importance.[1]
-
Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20] This provides an indication of its reliability during normal usage. For GC methods, parameters like injection temperature and flow rate should be evaluated. For HPLC, this includes mobile phase composition and pH.
Experimental Protocols: A Practical Approach
Protocol 1: GC-MS Method Validation for a Volatile Halogenated Intermediate
-
System Suitability: Before each validation run, inject a standard solution to verify system performance criteria such as resolution, peak symmetry, and signal-to-noise ratio.
-
Specificity: Analyze a blank (matrix without the analyte), the analyte standard, and a spiked sample containing known impurities. Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the analyte spanning the expected range. Perform a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Analyze triplicate samples at three different concentrations (e.g., 80%, 100%, and 120% of the nominal concentration). Calculate the percent recovery at each level.
-
Precision (Repeatability): Perform six replicate injections of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or instrument.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., ±2°C in oven temperature, ±5% in carrier gas flow) and assess the impact on the results.
Protocol 2: HPLC-UV Method Validation for a Non-Volatile Halogenated Intermediate
-
System Suitability: As per the GC-MS protocol, ensure the HPLC system is performing adequately before analysis.
-
Specificity: Inject a blank, the analyte standard, and a sample spiked with potential degradants and process impurities. Peak purity analysis using a photodiode array (DAD) detector is highly recommended to ensure the analyte peak is not co-eluting with any impurities.[18]
-
Linearity, Accuracy, Precision, LOD, and LOQ: Follow the same principles as outlined in the GC-MS protocol, adapting the concentration levels and sample preparation to the specific HPLC method.
-
Robustness: Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and mobile phase composition (e.g., ±2% organic solvent).
Data Presentation for Clear Comparison
Table 1: Comparison of GC-MS and HPLC-UV for the Analysis of a Halogenated Intermediate
| Parameter | GC-MS | HPLC-UV | Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 0.6% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.0% | ≤ 3.0% |
| LOQ (µg/mL) | 0.05 | 0.1 | Reportable and fit for purpose |
| Robustness | Passed | Passed | No significant impact on results |
The Lifecycle Approach to Analytical Methods
It is important to recognize that analytical method validation is not a one-time event but a continuous process that spans the entire lifecycle of the method.[5] As knowledge is gained and changes are made to the manufacturing process, the analytical method may require re-evaluation or re-validation.[16] The principles of Quality by Design (QbD) can be applied to analytical method development to build in robustness from the outset.[21]
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Safety Operating Guide
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate proper disposal procedures
As a Senior Application Scientist, I recognize that the lifecycle of a chemical does not end at the completion of an assay or synthesis. Proper chemical waste management is a critical extension of laboratory safety, regulatory compliance, and environmental stewardship.
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a highly specialized intermediate frequently utilized in drug discovery and kinase inhibitor development. Due to its specific structural properties—namely, the presence of multiple halogens—its disposal requires strict adherence to specialized segregation and destruction protocols.
Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of this compound.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is imperative to understand the physicochemical nature of the waste. Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate contains both bromine (Br) and fluorine (F) atoms covalently bonded to a benzofuran scaffold. This dual-halogenation strictly classifies it as a Halogenated Organic Compound (HOC) .
Table 1: Quantitative Chemical & Hazard Profile
| Property | Specification |
| Chemical Name | |
| CAS Number | 1398504-34-1 |
| Molecular Formula | C10H6BrFO3 |
| Molecular Weight | 273.06 g/mol |
| Halogen Content | Bromine (Br), Fluorine (F) |
| Waste Classification | Halogenated Organic Waste |
| Primary Hazards | Environmental toxicity, potential skin/eye irritant |
The Causality of Segregation: Why Halogens Matter
In laboratory waste management, you cannot simply rely on rote memorization of rules; understanding the causality behind the rules ensures consistent safety.
Carbon-halogen bonds (C-Br, C-F) are thermodynamically highly stable. If this compound is inadvertently mixed with non-halogenated waste (such as acetone or ethanol) and sent for standard incineration, the lower combustion temperatures will fail to completely break these bonds. Instead, the incomplete combustion of halogenated rings leads to the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans.
To prevent this, the mandates that halogenated waste streams be strictly segregated. These streams are routed to specialized, EPA-approved facilities capable of high-temperature incineration (typically exceeding 1,000°C) equipped with advanced scrubbers to neutralize acidic exhaust gases (like HBr and HF).
Table 2: Waste Stream Compatibility Matrix
| Waste Stream | Compatible Additions | Incompatible Materials (DO NOT MIX) |
| Halogenated Liquid Waste | DCM, Chloroform, dissolved halogenated solutes | Non-halogenated solvents (Acetone, EtOH), Acids, Bases |
| Solid Halogenated Waste | Pure powder, contaminated wipes, pipette tips | Liquid solvents, biological waste, oxidizers |
Step-by-Step Disposal Methodologies
To ensure absolute compliance and safety, every procedure must be a self-validating system. Follow these protocols based on the physical state of the waste generated.
Protocol A: Disposal of Solid Compound (Unused or Contaminated Consumables)
Use this protocol for pure powder, contaminated weighing boats, spatulas, or pipette tips.
-
Segregation: Identify the material strictly as a Solid Halogenated Organic Compound.
-
Containment: Transfer the solid waste into a chemically compatible, sealable container (e.g., a wide-mouth, PTFE-lined screw-cap high-density polyethylene (HDPE) or glass jar).
-
Labeling: Affix a standardized Hazardous Waste Tag immediately. Write the full chemical name: "Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate". Do not use abbreviations or chemical formulas. Check the "Toxic" and "Halogenated" hazard boxes.
-
Validation Check: Gently invert the sealed container to ensure the cap is threaded correctly and no powder escapes. Verify that the waste tag is fully legible, securely attached, and dated before moving the container to the Satellite Accumulation Area (SAA).
Protocol B: Disposal of Solutions (Post-Reaction Mixtures)
Use this protocol when the compound is dissolved in any solvent.
-
Stream Identification: The presence of the brominated and fluorinated solute dictates the waste classification. Even if the compound is dissolved in a non-halogenated solvent (e.g., ethyl acetate), the entire bulk liquid is now classified as Halogenated Liquid Waste .
-
Transfer: Operating inside a functioning fume hood, transfer the solution into the designated Halogenated Liquid Waste carboy.
-
Sealing: Cap the carboy immediately after the transfer. The container must remain "vapor tight" and "spill proof" at all times unless actively receiving waste, aligning with strict .
-
Validation Check: Inspect the secondary containment tray beneath the carboy for any drips or spills. Confirm that the volume and chemical constituents have been logged on the carboy's inventory sheet, ensuring the total SAA volume does not exceed regulatory limits (typically 55 gallons).
Emergency Spill Response Protocol
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Containment: Close laboratory doors to prevent drafts and ensure the fume hood exhaust is running to ventilate the area.
-
Absorption/Collection:
-
For a solid spill: Gently collect the powder using a static-free brush and dustpan to minimize aerosolized dust.
-
For a solution spill: Deploy inert, chemical-resistant absorbent pads directly over the liquid.
-
-
Disposal: Place all recovered material—including contaminated brushes, absorbent pads, and used PPE (gloves)—into a heavy-duty plastic bag or dedicated solid waste bucket.
-
Validation Check: Visually inspect the spill perimeter against a contrasting background (or use a UV lamp if the solvent mixture was fluorescent) to ensure zero residual particulate remains. Verify the sealed cleanup bag is tagged explicitly as "Hazardous Waste - Spill Cleanup: Halogenated".
Waste Routing Workflow
The following logic diagram illustrates the decision-making process for routing this specific compound into the correct waste streams.
Workflow for routing Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate into halogenated waste streams.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
